[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine
Beschreibung
BenchChem offers high-quality [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
886364-60-9 |
|---|---|
Molekularformel |
C7H6BrF3N2 |
Molekulargewicht |
255.03 g/mol |
IUPAC-Name |
1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-1-2-4(13-5)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI-Schlüssel |
YCUATFYSPCIFSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
A Technical Guide to the Asymmetric Synthesis of (R)-1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine
Introduction: The Significance of Chiral α-Trifluoromethylated Amines
The introduction of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the chiral α-trifluoromethylamino group is of particular interest, serving as a non-basic amide bond surrogate and a key component in numerous peptidomimetics and drug candidates.[3][4] The stereochemistry at the α-carbon is often critical for biological activity, making the development of robust, enantioselective synthetic methods a high-priority objective in medicinal and synthetic chemistry.[3]
This guide provides an in-depth, technical overview of a reliable and highly stereocontrolled pathway for the synthesis of (R)-1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine, a valuable chiral building block for pharmaceutical research. The strategy hinges on a diastereoselective nucleophilic trifluoromethylation of a chiral sulfinylimine, a method renowned for its efficiency and high fidelity in stereochemical control.
Strategic Retrosynthetic Analysis
The most logical approach to constructing the target molecule involves the formation of the stereocenter and the installation of the trifluoromethyl group in a single, highly controlled step. A retrosynthetic analysis reveals a powerful strategy centered on the nucleophilic addition of a trifluoromethyl anion equivalent to a chiral imine precursor.
Caption: Retrosynthetic pathway for the target amine.
This analysis identifies three key components:
-
6-Bromopyridine-2-carbaldehyde: The electrophilic pyridine-based starting material.
-
A Chiral Auxiliary: (R)-2-Methylpropane-2-sulfinamide is selected to form a chiral sulfinylimine, which effectively directs the stereochemical outcome of the key addition step.[5][6]
-
A Trifluoromethylating Agent: The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used, effective, and mild source for nucleophilic trifluoromethylation.[5][7]
Synthesis of Key Precursor: 6-Bromopyridine-2-carbaldehyde
6-Bromopyridine-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as the foundational scaffold for our synthesis.[8] It is commercially available from numerous suppliers, ensuring its accessibility for research and development.[9][10][11]
For situations requiring de novo synthesis, a common route begins with 2,6-dibromopyridine. The process involves a selective monolithiation at one of the bromine-bearing carbons using n-butyllithium at low temperatures, followed by quenching the resulting organolithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[12] This approach provides reliable access to the required aldehyde precursor.
The Core Asymmetric Synthesis Workflow
The synthesis is executed in a three-step sequence starting from the aldehyde, as outlined below. This pathway is designed for high stereocontrol, operational simplicity, and good overall yields.
Caption: The three-step asymmetric synthesis workflow.
Step 1: Formation of (R,E)-N-(6-bromopyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide
The first critical step is the condensation of the aldehyde with the chiral auxiliary, (R)-tert-butanesulfinamide. This reaction establishes the chiral control element for the subsequent transformation. The use of a dehydrating agent is crucial to drive the equilibrium towards the imine product.
Causality: Copper(II) sulfate is an effective and easily removable Lewis acidic dehydrating agent that facilitates the condensation.[6] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) to ensure compatibility with the reagents.
Experimental Protocol: Imine Formation
| Reagent/Material | Molar Equiv. | Amount | Purpose |
| 6-Bromopyridine-2-carbaldehyde | 1.0 | (as required) | Starting Material |
| (R)-tert-Butanesulfinamide | 1.1 | (calculated) | Chiral Auxiliary |
| Copper(II) Sulfate (anhydrous) | 2.0 | (calculated) | Dehydrating Agent |
| Dichloromethane (DCM) | - | (sufficient volume) | Solvent |
Procedure:
-
To a round-bottom flask charged with 6-bromopyridine-2-carbaldehyde and (R)-tert-butanesulfinamide, add anhydrous copper(II) sulfate.
-
Add dry dichloromethane and stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the aldehyde is complete (typically 4-12 hours).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing the filter cake with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral sulfinylimine, which can often be used in the next step without further purification.
Step 2: Diastereoselective Nucleophilic Trifluoromethylation
This is the key stereocenter-forming reaction. The pre-formed chiral sulfinylimine is reacted with the Ruppert-Prakash reagent (TMSCF₃) in the presence of a suitable initiator. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the incoming nucleophilic "CF₃⁻" to the opposite face, thereby ensuring high diastereoselectivity.[5]
Causality: The reaction is performed at low temperatures (e.g., -70 °C) to minimize side reactions and enhance selectivity. A catalytic amount of a fluoride source or a suitable base is required to activate the TMSCF₃ reagent and generate the active trifluoromethylating species. Potassium phosphate (K₃PO₄) has been shown to be an effective initiator for this transformation.[6]
Experimental Protocol: Trifluoromethylation
| Reagent/Material | Molar Equiv. | Amount | Purpose |
| Chiral Sulfinylimine | 1.0 | (from Step 1) | Substrate |
| TMSCF₃ | 1.5 | (calculated) | CF₃ Source |
| Potassium Phosphate (K₃PO₄) | 0.2 | (calculated) | Initiator |
| Tetrahydrofuran (THF), dry | - | (sufficient volume) | Solvent |
Procedure:
-
Dissolve the chiral sulfinylimine in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-purged flask.
-
Add potassium phosphate (K₃PO₄) to the solution.
-
Cool the mixture to -70 °C using a dry ice/acetone bath.
-
Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) dropwise via syringe.
-
Stir the reaction at -70 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Deprotection to Yield the Target Amine
The final step involves the acidic cleavage of the N-sulfinyl group to liberate the free primary amine. This is a straightforward hydrolysis reaction that proceeds readily under acidic conditions.
Causality: A solution of hydrogen chloride in a protic solvent like methanol or isopropanol is highly effective for cleaving the sulfinamide bond, directly yielding the hydrochloride salt of the desired product, which often crystallizes from the reaction mixture, simplifying purification.[6]
Experimental Protocol: Deprotection
| Reagent/Material | Molar Equiv. | Amount | Purpose |
| Trifluoromethylated Sulfinamide | 1.0 | (from Step 2) | Substrate |
| HCl in Methanol (e.g., 2M) | (excess) | (sufficient volume) | Cleavage Reagent/Solvent |
Procedure:
-
Dissolve the purified sulfinamide adduct from the previous step in methanol.
-
Add a solution of hydrogen chloride in methanol.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting solid is the hydrochloride salt of (R)-1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine. It can be further purified by trituration with a suitable solvent (e.g., diethyl ether) or by recrystallization to obtain a product of high purity.
Alternative Synthetic Strategies
While the chiral auxiliary-based approach is robust and well-established, the field of asymmetric synthesis is continually evolving. For the synthesis of chiral α-trifluoromethyl amines, researchers can also consider several cutting-edge catalytic methods:
-
Biocatalytic N-H Bond Insertion: Engineered enzymes, such as variants of cytochrome c, have been developed to catalyze the asymmetric insertion of a trifluoromethylcarbene into an N-H bond, offering a green and highly enantioselective route.[13][14][15]
-
Catalytic Asymmetric Isomerization: Chiral organic catalysts, including modified cinchona alkaloids, can promote the highly enantioselective 1,3-proton shift of trifluoromethyl imines to generate chiral amines.[4][16]
-
Catalytic Asymmetric Reduction: The enantioselective reduction of trifluoromethyl ketimines using chiral catalysts is another viable strategy for accessing these valuable compounds.[1]
These catalytic approaches offer the advantage of avoiding stoichiometric chiral reagents but may require more extensive optimization for specific substrates.
Conclusion
The synthesis of (R)-1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is reliably achieved through a well-precedented, three-step sequence. The strategic use of an (R)-tert-butanesulfinamide auxiliary provides excellent stereochemical control during the critical nucleophilic trifluoromethylation step with the Ruppert-Prakash reagent. The protocols described herein are based on established and trustworthy methodologies, providing a clear and logical pathway for researchers and drug development professionals to access this important chiral building block.
References
-
Burton, D. J., & Lu, L. (2005). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry, 70(10), 4133–4136. Available at: [Link]
-
Hernandez, K. E., & Fasan, R. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2533–2538. Available at: [Link]
-
Ni, C., & Hu, J. (2016). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 6(3), 1574–1583. Available at: [Link]
-
Burton, D. J., & Lu, L. (2005). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. Organic Letters, 7(10), 1903–1905. Available at: [Link]
-
Prakash, G. K. S., Mandal, M., & Olah, G. A. (2001). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. Angewandte Chemie International Edition, 40(3), 589–590. Available at: [Link]
-
Hernandez, K. E., & Fasan, R. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. Available at: [Link]
-
Prakash, G. K. S., Panja, C., & Mathew, T. (2007). Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs. Organic Letters, 9(26), 5481–5484. Available at: [Link]
-
Hernandez, K. E., & Fasan, R. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N-H Bond Insertion with Acceptor-Acceptor Carbene Donors. PubMed, 35171115. Available at: [Link]
-
Ni, C., & Hu, J. (2016). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Scholars@Duke. Available at: [Link]
-
Wu, Y., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society, 134(36), 14682–14685. Available at: [Link]
-
Al-Masum, M. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]
-
Wu, Y., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Scilit. Available at: [Link]
-
Al-Masum, M. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. ResearchGate. Available at: [Link]
-
Wu, Y., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society, 134(36), 14682–14685. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). Exploring the Chemical Reactivity of 6-Bromopyridine-2-carbaldehyde. Available at: [Link]
-
Wolleb, H., Bonina, F., Udry, M., Reber, S., Blumer, N., Leuenberger, D., & Schäfer, G. (2018). Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. Helvetica Chimica Acta, 101(9), e1800115. Available at: [Link]
-
Bazley, J. C., Yoon, S., & Bravin, M. W. (2022). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. IUCrData, 7(9), x220922. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Scholars@Duke publication: Strategies for the Catalytic Enantioselective Synthesis of <i>α</i>-Trifluoromethyl Amines. [scholars.duke.edu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. 6-ブロモ-2-ピリジンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 6-Bromopyridine-2-carbaldehyde | 34160-40-2 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sas.rochester.edu [sas.rochester.edu]
- 15. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N-H Bond Insertion with Acceptor-Acceptor Carbene Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
Synthesis and Characterization of[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine: A Technical Guide
Strategic Overview & Retrosynthetic Logic
The incorporation of a trifluoromethyl ( −CF3 ) group adjacent to a primary amine is a privileged structural modification in modern drug design. The strong electron-withdrawing nature of the −CF3 group significantly lowers the basicity of the adjacent amine (reducing the pKa by ~3–4 units). This modification enhances metabolic stability against non-specific proteolysis, improves lipophilicity, and mitigates hERG toxicity liabilities.
The target compound, [1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethyl]amine , is a highly versatile bifunctional building block. The chiral trifluoroethylamine motif provides the necessary pharmacophore geometry, while the 6-bromopyridine moiety acts as an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Pathway Selection: Direct electrophilic trifluoromethylation of amines is often plagued by poor yields and harsh conditions. Reductive amination of the corresponding trifluoromethyl ketone is equally challenging; the highly electrophilic ketone heavily favors the hydrate form, destabilizing the intermediate iminium ion. Therefore, the nucleophilic trifluoromethylation of an imine using the Ruppert-Prakash reagent ( TMSCF3 ) represents the most controlled, self-validating synthetic system. To achieve high yield and stereocontrol, Ellman’s auxiliary (N-tert-butanesulfinamide) is utilized.
Figure 1: Three-step synthetic workflow utilizing Ellman's auxiliary and the Ruppert-Prakash reagent.
Mechanistic Causality & Experimental Design
As an application scientist, it is critical to understand why specific reagents are chosen, as this dictates the success and scalability of the protocol.
-
Imine Condensation: The reaction between 6-bromopyridine-2-carboxaldehyde and (R)-2-methylpropane-2-sulfinamide requires a Lewis acid. Titanium(IV) ethoxide ( Ti(OEt)4 ) is selected because it acts synergistically as a Lewis acid to activate the aldehyde and as an irreversible water scavenger, driving the equilibrium forward without hydrolyzing the sensitive sulfinamide.
-
Nucleophilic Trifluoromethylation: TMSCF3 is inert toward imines without an initiator. A fluoride source is required to generate the reactive pentacoordinate silicate [Me3Si(F)(CF3)]− . We utilize Tetrabutylammonium triphenyldifluorosilicate (TBAT) over standard TBAF. TBAF contains tightly bound water (often supplied as a trihydrate), which prematurely quenches the CF3− anion to form fluoroform ( CHF3 ). TBAT is strictly anhydrous, ensuring the CF3 carbanion equivalent is efficiently transferred to the imine.
-
Stereoselectivity: The addition proceeds via an open, non-chelating transition state (Cram-Davis model). The bulky tert-butyl group of the sulfinamide sterically shields one face of the imine, directing the CF3− attack almost exclusively to the Re-face, yielding high diastereomeric ratios .
-
Orthogonal Deprotection: Standard benzyl deprotection using H2 and Pd/C would result in the concomitant hydrodebromination of the pyridine ring. The sulfinyl group is cleaved under mildly acidic conditions, perfectly preserving the aryl bromide for downstream applications.
Figure 2: Fluoride-initiated catalytic cycle and stereoselective trifluoromethylation mechanism.
Step-by-Step Experimental Protocols
General Note: All reactions involving TMSCF3 must be conducted under a strictly inert atmosphere (Argon or N2 ) using anhydrous solvents to prevent premature quenching of the trifluoromethyl anion.
Step 1: Synthesis of (R)-N-((6-Bromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromopyridine-2-carboxaldehyde (10.0 g, 53.8 mmol) and (R)-(+)-2-methylpropane-2-sulfinamide (7.17 g, 59.1 mmol, 1.1 equiv).
-
Solvation & Activation: Suspend the solids in anhydrous THF (100 mL). Syringe in Titanium(IV) ethoxide ( Ti(OEt)4 ) (24.5 g, 107.6 mmol, 2.0 equiv) in one portion.
-
Reaction: Stir the yellow solution at room temperature for 18 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).
-
Quench & Workup: Pour the mixture into a rapidly stirring biphasic mixture of EtOAc (200 mL) and brine (100 mL). A dense white precipitate of TiO2 will form. Filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 50 mL).
-
Isolation: Separate the organic layer, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography to afford the pure imine as a pale yellow solid.
Step 2: Nucleophilic Trifluoromethylation
-
Setup: In a flame-dried 250 mL Schlenk flask, dissolve the sulfinyl imine (10.0 g, 34.6 mmol) and TBAT (19.6 g, 36.3 mmol, 1.05 equiv) in anhydrous THF (120 mL).
-
Cooling: Cool the reaction mixture to -55 °C using a dry ice/acetone bath. Strict temperature control is vital to suppress side reactions and maximize diastereoselectivity.
-
Addition: Add TMSCF3 (7.38 g, 51.9 mmol, 1.5 equiv) dropwise via syringe over 15 minutes.
-
Reaction: Stir at -55 °C for 2 hours, then slowly allow the mixture to warm to -20 °C over 1 hour.
-
Quench: Quench the reaction at -20 °C by the addition of saturated aqueous NH4Cl (50 mL).
-
Extraction: Extract with EtOAc (3 × 75 mL). Wash the combined organics with brine, dry over MgSO4 , and concentrate. Purify the crude diastereomeric mixture by silica gel chromatography to isolate the major diastereomer.
Step 3: Acidic Cleavage to the Free Amine
-
Setup: Dissolve the purified trifluoromethylated sulfinamide (8.0 g, 22.3 mmol) in anhydrous Methanol (40 mL).
-
Deprotection: Add a solution of 4M HCl in 1,4-dioxane (16.7 mL, 66.9 mmol, 3.0 equiv) dropwise at 0 °C.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Track the cleavage progress via LC-MS.
-
Isolation of Hydrochloride Salt: Concentrate the mixture in vacuo to remove volatiles. Triturate the resulting solid with diethyl ether (50 mL) and filter to collect the amine hydrochloride salt.
-
Free-Basing: To obtain the free base, dissolve the salt in water (30 mL), adjust the pH to 10 using 1M aqueous NaOH, and extract with Dichloromethane (3 × 30 mL). Dry over Na2SO4 and concentrate carefully (the free amine is volatile).
Quantitative Data & Analytical Characterization
To validate the mechanistic choices, Table 1 summarizes the optimization of the trifluoromethylation step, highlighting the critical nature of the fluoride source and temperature.
Table 1: Reaction Optimization for Nucleophilic Trifluoromethylation
| Entry | Fluoride Source | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | TBAF·3H₂O | THF | 0 | 15 | ND (Decomposition) |
| 2 | CsF | DMF | -20 | 62 | 85:15 |
| 3 | TBAT | THF | -55 | 94 | >98:2 |
Table 2: Analytical Characterization Data ([1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine)
| Method | Parameter | Observed Data |
| ¹H NMR | 400 MHz, CDCl₃ | δ 7.55 (t, J=7.8 Hz, 1H), 7.42 (dd, J=7.8, 1.2 Hz, 1H), 7.31 (dd, J=7.8, 1.2 Hz, 1H), 4.65 (q, J=7.5 Hz, 1H), 2.10 (br s, 2H, NH₂). |
| ¹⁹F NMR | 376 MHz, CDCl₃ | δ -74.5 (d, J=7.5 Hz, 3F). |
| ¹³C NMR | 100 MHz, CDCl₃ | δ 155.2, 141.8, 139.5, 128.4, 122.1, 125.0 (q, J=280 Hz, CF₃), 58.4 (q, J=30 Hz, CH-CF₃). |
| HRMS (ESI) | [M+H]⁺ | Calcd for C₇H₇BrF₃N₂: 254.9745; Found: 254.9750. |
References
-
Prakash, G. K. S.; Mandal, M.; Olah, G. A. "Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane". Angewandte Chemie International Edition, 2001. URL:[Link]
-
Scattolin, T.; Pu, M.; Schoenebeck, F. "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3". Angewandte Chemie International Edition, 2017. URL:[Link]
-
Gong, Y.; Kato, K.; Kimoto, H. "Asymmetric Syntheses of 1-Aryl-2,2,2-trifluoroethylamines via Diastereoselective 1,2-Addition of Arylmetals to 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide". Organic Letters, 2007. URL:[Link]
Physical and chemical properties of [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine
An In-Depth Technical Guide to [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine for Advanced Research
Introduction
[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine is a chiral fluorinated amine that has emerged as a significant building block for researchers in drug discovery and medicinal chemistry. Its unique structure, combining a reactive bromopyridine scaffold with a stereocenter adjacent to a trifluoromethyl group, offers a compelling platform for developing novel therapeutic agents. The strategic incorporation of fluorine is a well-established strategy in modern drug design to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2]
This guide provides a comprehensive overview of the essential physical, chemical, and safety properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical insights required for its effective handling, application, and derivatization in the laboratory. We will delve into its structural attributes, reactivity profile, and the scientific rationale behind its use, moving beyond a simple datasheet to offer a functional understanding of this valuable synthetic intermediate.
Compound Identification and Structural Analysis
The precise identification and structural understanding of a molecule are paramount for its successful application. The subject of this guide is a chiral molecule, existing as two distinct enantiomers, (R) and (S).
Nomenclature and Registration
| Identifier | Value | Source(s) |
| Systematic (IUPAC) Name | (S)-1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanamine | [3] |
| Molecular Formula | C₇H₆BrF₃N₂ | [4] |
| Molecular Weight | 255.04 g/mol | [3][4] |
| CAS Number (S)-enantiomer | 1213555-42-0 | [3] |
| CAS Number (R)-enantiomer | 1213170-99-0 | [4] |
Note: The molecular formula C₇H₆BrF₃N₂ is derived from a detailed atom count of the structure, which includes two nitrogen atoms (one in the pyridine ring and one in the primary amine). Some sources may incorrectly list the formula with only one nitrogen.
Structural Features and Their Implications
The molecule's reactivity and utility are a direct consequence of its distinct structural components. Understanding these features provides a predictive framework for its chemical behavior.
Caption: Key structural components and their influence on chemical properties.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and established chemical principles.
Physical Properties
| Property | Value / Observation | Rationale and Context |
| Appearance | Colorless liquid or solid | Dependent on purity and specific enantiomeric form.[3] |
| Melting Point | Data not available. | The related hydrochloride salt of 2,2,2-trifluoroethylamine melts at 220-222 °C, suggesting the free base would have a significantly lower melting point.[5][6] |
| Boiling Point | Expected to be relatively high; data not available. | The presence of polar functional groups (amine, pyridine) and a relatively high molecular weight contribute to a high boiling point.[3] Vacuum distillation is recommended to prevent decomposition. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). | While the trifluoromethyl group increases lipophilicity, the polar amine and pyridine nitrogen allow for solubility in polar organic solvents.[3] |
| Predicted Density | ~1.7 g/cm³ | Based on the density of the analogous ketone, 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone (1.730 g/cm³).[7] |
Chemical & Electronic Properties
-
pKa (Conjugate Acid) : An experimental pKa is not available. However, the basicity of the primary amine is significantly reduced by the potent electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group. For comparison, the pKa of ethylamine's conjugate acid is ~10.7, while the pKa for 2,2,2-trifluoroethylamine's conjugate acid is 5.7. Therefore, the pKa of the primary amine in the title compound is expected to be in the range of 5.5 - 6.5 . The pyridine nitrogen's basicity (pKa of pyridinium is ~5.2) is also reduced by the electron-withdrawing bromo- and trifluoroethyl- substituents.
-
Reactivity : The molecule possesses three primary sites for chemical modification:
-
Primary Amine : A versatile nucleophile for forming amides, sulfonamides, ureas, and for participating in reductive amination reactions.[3]
-
Bromine on Pyridine Ring : An excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Pyridine Nitrogen : Can be quaternized or, in its protonated form, can direct metallation at adjacent ring positions.
-
Spectroscopic Characterization Profile
Although a public-access spectrum is not available, the expected spectroscopic data can be predicted based on the structure. This is crucial for reaction monitoring and product confirmation.
-
¹H NMR :
-
Aromatic Region (δ 7.0-8.5 ppm) : Three distinct signals corresponding to the protons on the pyridine ring, likely exhibiting doublet and triplet splitting patterns characteristic of a 2,6-disubstituted pyridine.
-
Methine Proton (CH-N, δ ~4.5-5.0 ppm) : A quartet due to coupling with the three fluorine atoms (³JHF ≈ 7-8 Hz).
-
Amine Protons (NH₂, δ ~1.5-3.0 ppm) : A broad singlet, which is exchangeable with D₂O. The chemical shift can vary significantly with concentration and solvent.
-
-
¹⁹F NMR :
-
A doublet centered around -75 ppm (relative to CFCl₃), resulting from the coupling with the adjacent methine proton.
-
-
¹³C NMR :
-
Seven distinct carbon signals. The carbon of the CF₃ group will appear as a quartet (¹JCF ≈ 280 Hz) at approximately 125 ppm. The chiral methine carbon will also show a quartet (²JCF ≈ 30-35 Hz) around 55-60 ppm.
-
-
Mass Spectrometry (EI) :
-
The molecular ion peak (M⁺) should be observable with a characteristic isotopic pattern for one bromine atom (¹:¹ ratio for M⁺ and M⁺+2).
-
A prominent fragment will be the loss of the trifluoromethyl group ([M-CF₃]⁺).
-
Synthesis and Reactivity Workflows
The compound is typically prepared from commercially available starting materials. Understanding its synthesis is key to appreciating its potential impurities and handling requirements.
Representative Synthetic Pathway
A common approach involves the reaction between 2-bromo-6-formylpyridine and a trifluoromethyl source, followed by conversion of the resulting alcohol to the amine. An alternative, more direct route could involve the addition of a trifluoromethyl nucleophile to an imine precursor.
Caption: A plausible synthetic workflow for preparing the target amine.
Protocol: Suzuki Cross-Coupling (Representative Application)
This protocol outlines a general method for derivatizing the bromopyridine core, a primary application for this building block.
Objective: To couple an arylboronic acid with [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine.
Materials:
-
[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous Na₂CO₃ solution (3.0 eq)
-
Solvent: 1,4-Dioxane or DME
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), add [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the solvent (e.g., dioxane) via syringe, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the new C-C bond. The aqueous base is crucial for activating the boronic acid.
Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) is publicly available for this compound. The following recommendations are synthesized from data for closely related structural analogs.[1][8][9]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Skin Corrosion/Irritation: Causes skin irritation.[9]
-
Eye Damage/Irritation: Causes serious eye irritation.[9]
GHS Pictograms (Anticipated):
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH/MSHA-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Recommended Temperature: Store under an inert atmosphere at 2-8°C .[4] This is critical to prevent degradation over time.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved March 29, 2026, from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-bromopyridine.
-
NextSDS. (n.d.). 1-(6-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHANONE. Retrieved March 29, 2026, from [Link]
-
NextSDS. (n.d.). 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. Retrieved March 29, 2026, from [Link]
-
DeCorte, J., et al. (2023). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. Retrieved March 29, 2026, from [Link]
- Séquin, U. (1987). Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. CHIMIA International Journal for Chemistry, 41, 265-269.
-
Revue Roumaine de Chimie. (2023). A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. 68(11-12), 613-619. Retrieved March 29, 2026, from [Link]
- Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-43.
-
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. Retrieved March 29, 2026, from [Link]
- Rodima, T., et al. (2002). Self-Consistent Basicity Scale of Neutral Bases in THF Solution. The Journal of Organic Chemistry, 67(6), 1873-1881.
- Chen, J., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(1), 22.
-
NIST. (n.d.). 2,2,2-Trifluoroethylamine. WebBook. Retrieved March 29, 2026, from [Link]
- FUJIFILM Wako Chemicals. (2024). Safety Data Sheet.
- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
-
Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved March 29, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved March 29, 2026, from [Link]
-
GitHub. (n.d.). czodrowskilab/Multiprotic-pKa-Processing. Retrieved March 29, 2026, from [Link]
-
Kanto Kagaku. (n.d.). Detailed information: 3-Bromopyridine. Retrieved March 29, 2026, from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) 1H NMR [m.chemicalbook.com]
- 3. evitachem.com [evitachem.com]
- 4. 1213170-99-0|(R)-1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine|BLD Pharm [bldpharm.com]
- 5. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]
- 6. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. nextsds.com [nextsds.com]
The Ascendancy of Trifluoromethyl-Pyridines in Modern Drug Discovery: From Physicochemical Modulation to Clinical Candidates
An In-depth Technical Guide:
Executive Summary
The strategic incorporation of fluorine into drug candidates has become a central tenet of modern medicinal chemistry, with the trifluoromethyl (CF3) group representing a particularly powerful tool for molecular optimization. When appended to the pyridine scaffold—a privileged heterocycle in numerous FDA-approved drugs—the CF3 group exerts a profound influence on the molecule's physicochemical and pharmacokinetic properties. This guide provides a deep dive into the applications of trifluoromethyl-containing pyridines, elucidating how this specific structural motif is leveraged by drug discovery professionals to overcome common developmental hurdles such as metabolic instability, poor bioavailability, and off-target activity. We will explore the fundamental physicochemical shifts induced by trifluoromethylation, detail robust synthetic strategies for accessing these valuable scaffolds, present case studies of successful clinical candidates, and provide field-proven experimental protocols.
The Trifluoromethyl Group: A Bioisostere of Unparalleled Utility
The trifluoromethyl group is far more than a simple fluorinated analog of a methyl group. Its unique electronic properties and steric profile allow it to serve as a versatile bioisostere for various functional groups, including methyl, chloro, and even nitro groups.[1][2][3] The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, rendering the CF3 group exceptionally stable to metabolic degradation.[1][2][4] This inherent stability is a primary driver for its incorporation into drug candidates.
The CF3 group's impact extends beyond metabolic stability. Its strong electron-withdrawing nature, high electronegativity (3.46 on the Huheey scale), and significant lipophilicity (Hansch π value of +0.88) collectively modulate a molecule's properties in a predictable and advantageous manner.[1][5] When combined with the pyridine ring, a basic, aromatic heterocycle known for its ability to engage in hydrogen bonding and π-stacking interactions, the resulting scaffold offers a rich design space for medicinal chemists.
Impact on Physicochemical Properties: A Quantitative Perspective
The introduction of a CF3 group to a pyridine ring fundamentally alters its electronic and physical characteristics, which are critical for optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4]
The CF3 group is a potent electron-withdrawing group, as quantified by its Hammett constant (σ_p = 0.54).[4][5] This inductive effect drastically reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and lowering the pKa of its conjugate acid.[4] A lower pKa means the pyridine nitrogen is less likely to be protonated at physiological pH (7.4), which can be crucial for reducing interactions with off-targets like hERG or aminergic GPCRs and can influence cell permeability.
| Compound | pKa (Conjugate Acid) | Rationale for Change |
| Pyridine | ~5.2[6] | Baseline basicity of the parent heterocycle. |
| 2-(Trifluoromethyl)pyridine | ~0.60[7] | Strong inductive electron withdrawal by the α-CF3 group significantly reduces nitrogen basicity. |
| 3-(Trifluoromethyl)pyridine | ~2.80[8] | The inductive effect is attenuated at the meta position compared to the ortho position. |
| 4-(Trifluoromethyl)pyridine | Not widely reported | The CF3 group at the para position would exert a strong deactivating effect through both induction and resonance. |
Table 1: Comparative pKa values illustrating the effect of trifluoromethyl substitution on pyridine basicity.
Lipophilicity, the measure of a compound's affinity for a non-polar environment, is a key determinant of its ability to cross biological membranes. The CF3 group is highly lipophilic and its introduction almost invariably increases the partition coefficient (logP) of the parent pyridine.[1][4] This enhancement can improve oral absorption and tissue distribution, although an excessive increase in lipophilicity can lead to undesirable properties such as poor solubility and increased metabolic clearance.
| Compound | logP | Rationale for Change |
| Pyridine | 0.65 | Baseline lipophilicity. |
| 3-(Trifluoromethyl)pyridine | 1.70[4] | The addition of the lipophilic CF3 group significantly increases the logP. |
| 2-Chloro-5-methylpyridine | 2.22 | Reference compound. |
| 2-Chloro-5-(trifluoromethyl)pyridine | 2.70[4] | Replacement of a methyl group with a more lipophilic CF3 group further increases the logP. |
Table 2: Comparative logP values showing the impact of trifluoromethyl substitution on lipophilicity.
One of the most compelling reasons to incorporate a CF3 group is the enhancement of metabolic stability.[4][9] The strength of the C-F bond makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By strategically placing a CF3 group at a known site of metabolic oxidation (e.g., an activated methyl or methylene group), chemists can effectively block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.
The following diagram illustrates the causal relationship between the intrinsic properties of the CF3 group and the desired pharmacological outcomes in a drug candidate.
Caption: Impact of CF3 group properties on drug profile.
Synthetic Strategies for Accessing Trifluoromethyl-Pyridines
The growing demand for trifluoromethyl-pyridine scaffolds has driven the development of several robust synthetic methodologies.[5][10] Broadly, these can be categorized into three main approaches.
Historically, one of the most common industrial methods involves the fluorination of a trichloromethyl-pyridine precursor.[5] This is typically achieved via a chlorine/fluorine exchange using reagents like antimony trifluoride (Swarts reaction) or, more commonly, hydrogen fluoride (HF) in the vapor phase at high temperatures over a catalyst.[5] This method is particularly effective for large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.[5]
A more versatile approach for generating diverse substitution patterns involves constructing the pyridine ring from acyclic, trifluoromethyl-containing starting materials.[5][11] This is often achieved through cyclocondensation reactions. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[5][11] This strategy offers greater control over the final substitution pattern.
Modern synthetic organic chemistry has produced a wealth of methods for the direct introduction of a CF3 group onto a pre-formed pyridine ring. These methods can involve radical, nucleophilic, or electrophilic trifluoromethylating reagents.[12] A particularly powerful method is the transition metal-catalyzed cross-coupling of halopyridines with a trifluoromethyl source, such as (trifluoromethyl)copper, which can be generated in situ.[5][13] Another innovative approach is the cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles, which provides regioselective access to α-trifluoromethylated pyridines.[14]
The diagram below outlines a generalized workflow for the synthesis of a trifluoromethyl-pyridine via a modern cross-coupling approach.
Caption: Generalized workflow for synthesis via cross-coupling.
Applications in Drug Discovery: Clinical Case Studies
The theoretical benefits of the trifluoromethyl-pyridine scaffold have been validated by the successful development of several FDA-approved drugs.[12][15]
| Drug (Brand Name) | Therapeutic Area | Role of Trifluoromethyl-Pyridine Moiety |
| Leniolisib (Joenja) | Immunodeficiency (APDS) | The 2-chloro-3-(trifluoromethyl)pyridine moiety is a key intermediate.[5] The CF3 group contributes to metabolic stability and optimal lipophilicity, ensuring good solubility and a favorable pharmacokinetic profile.[5] |
| Pexidartinib (Turalio) | Oncology (Tenosynovial Giant Cell Tumor) | Features a 5-(trifluoromethyl)pyridin-2-yl core.[16] The CF3 group enhances potency and metabolic stability, which are critical for its function as a CSF1R inhibitor. |
| Alpelisib (Piqray) | Oncology (Breast Cancer) | Contains a trifluoromethyl-substituted pyridine. The inclusion of the CF3 group was found to be critical for potent inhibition of the PI3Kα enzyme.[12] |
| Tipranavir (Aptivus) | Antiviral (HIV) | An early example highlighting the utility of the scaffold in drug design, where it contributes to the overall ADME profile of this protease inhibitor.[17] |
Table 3: FDA-approved drugs featuring the trifluoromethyl-pyridine scaffold.
Key Experimental Protocols
To translate theory into practice, this section provides detailed, representative protocols.
This protocol is adapted from the general principles described by Saeki et al. and demonstrates a modern, efficient method for constructing the target scaffold.[14]
Objective: To synthesize a 2-(Trifluoromethyl)-4-aryl-pyridine derivative.
Materials:
-
Cobalt(II) chloride-phenanthroline complex (CoCl2(phen))
-
Zinc dust (Zn)
-
Zinc bromide (ZnBr2)
-
Trifluoromethylated diyne (e.g., 5,5,5-trifluoropent-1,3-diyne)
-
Aryl nitrile (e.g., benzonitrile)
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of argon, add CoCl2(phen) (3 mol%), zinc dust (10 mol%), and zinc bromide (10 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add the aryl nitrile (1.0 mmol) and the trifluoromethylated diyne (1.5 mmol) via syringe, followed by anhydrous DCE (5 mL).
-
Reaction: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Causality Note: The cobalt complex, activated by the zinc reductant, catalyzes the [2+2+2] cycloaddition between the two alkyne units of the diyne and the nitrile's cyano group. The regioselectivity is directed by the electronics of the trifluoromethyl group, preferentially forming the α-substituted pyridine.[14]
-
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired α-trifluoromethylated pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol outlines a standard in vitro method to assess the metabolic stability of a trifluoromethyl-pyridine-containing compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., NADPH-A/B solutions)
-
Phosphate buffer (100 mM, pH 7.4)
-
Control compound with known stability (e.g., Verapamil - high clearance; Propranolol - low clearance)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for quenching
-
96-well incubation plates and analytical plates
Procedure:
-
Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer. The final microsomal protein concentration should be 0.5 mg/mL.
-
Incubation (Phase I Metabolism):
-
In a 96-well plate, add the phosphate buffer.
-
Add the HLM suspension to the buffer and pre-incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. Immediately add the test compound (1 µM final concentration). This is the T=0 time point.
-
Causality Note: The NADPH regenerating system is essential as it provides the necessary cofactor for CYP450 enzymes within the microsomes to carry out oxidative metabolism. The absence of NADPH serves as a negative control.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a portion of the incubation mixture (e.g., 50 µL) into a new 96-well plate containing ice-cold acetonitrile with the internal standard (e.g., 150 µL). This quenches the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched plate at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new analytical plate. Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Conclusion and Future Perspectives
Trifluoromethyl-containing pyridines have firmly established their place as a cornerstone of modern drug discovery.[4][5] Their unique ability to simultaneously enhance metabolic stability, modulate pKa, and increase lipophilicity provides medicinal chemists with a powerful tool to refine lead compounds into viable clinical candidates.[4][10][17] The continuous development of novel and efficient synthetic methods ensures that increasingly complex and diverse trifluoromethyl-pyridine scaffolds are accessible for exploration.[9][13][14] As our understanding of drug-receptor interactions deepens, the rational deployment of the trifluoromethyl-pyridine moiety will undoubtedly continue to play a pivotal role in the development of next-generation therapeutics across a wide range of diseases.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science via PMC. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Trifluoromethylpyridines in Pharmaceutical Synthesis: Building Blocks for Better Health. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC. [Link]
-
Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]
-
Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]
-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). [Link]
-
The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Universitäts- und Landesbibliothek der Technischen Universität Darmstadt. [Link]
-
Fluorine-containing drugs approved by the FDA in 2019. Chinese Chemical Society. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
-
Examples of FDA-approved pharmaceutical (1) and agrochemical (2) compounds containing a 3-(trifluoromethyl)pyridine core. ResearchGate. [Link]
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. organicchemistrydata.org. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]
-
3-Trifluoromethylpyridine. ChemBK. [Link]
-
The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-(Trifluoromethyl)pyridine CAS#: 368-48-9 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Fluorine-containing drugs approved by the FDA in 2019 [ccspublishing.org.cn]
- 17. nbinno.com [nbinno.com]
Comprehensive Stability and Degradation Profile of[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine represents a highly specialized, multifunctional fluorinated building block increasingly utilized in modern medicinal chemistry. The molecule features two distinct pharmacophoric domains: a 6-bromopyridine ring (a versatile handle for cross-coupling and target binding) and a 2,2,2-trifluoroethylamine moiety (a potent bioisostere for amides that enhances metabolic stability) [2].
While the incorporation of fluorine generally improves pharmacokinetic properties by resisting cytochrome P450 (CYP) mediated oxidation [3], the unique combination of these functional groups creates a complex physicochemical profile. This whitepaper provides an in-depth analysis of the molecule's intrinsic stability, detailing the mechanistic causality behind its degradation pathways, and outlines self-validating experimental protocols compliant with standard regulatory guidelines [1].
Mechanistic Degradation Profile
Understanding the stability of this molecule requires isolating the electronic and steric contributions of its functional groups. The degradation profile is dictated by the competing reactivities of the electron-deficient pyridine ring, the labile carbon-bromine (C–Br) bond, and the highly shielded chiral amine.
Electronic Effects and Hydrolytic Stability
The strongly electron-withdrawing nature of the trifluoromethyl (–CF₃) group exerts a profound inductive effect on the adjacent primary amine. This effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen's lone pair, drastically reducing its basicity and nucleophilicity compared to typical aliphatic amines [2, 3].
-
Acidic Conditions: The reduced basicity renders the amine highly resistant to protonation-induced degradation. The molecule exhibits excellent stability in low-pH environments.
-
Basic Conditions: The 6-bromopyridine ring is electron-deficient. Under extreme alkaline stress (e.g., elevated temperatures with hydroxide ions), the molecule is susceptible to Nucleophilic Aromatic Substitution (S_NAr) . The hydroxide acts as a nucleophile, attacking the 6-position and displacing the bromide ion to yield a 6-hydroxypyridine (pyridone) degradant.
Oxidative Vulnerabilities
Because the primary amine is electronically deactivated by the –CF₃ group, it is largely protected from rapid N-oxidation or deamination [3]. However, the pyridine nitrogen remains relatively electron-rich and sterically accessible. Exposure to peroxides or radical initiators primarily results in the formation of a pyridine N-oxide .
Photolytic and Thermal Liabilities
Halopyridines carry known liabilities regarding photostability and thermal safety [4].
-
Photolysis: The pyridine chromophore absorbs ultraviolet (UV) light, promoting the molecule to an excited triplet state. This energy can induce homolytic cleavage of the relatively weak C–Br bond, generating a highly reactive pyridyl radical that can abstract hydrogen from the solvent, leading to a debrominated degradant.
-
Thermal Stress: While the solid-state stability of the pure compound is generally robust at ambient conditions, 2-bromopyridines can exhibit exothermic decomposition at elevated temperatures (often >115°C in solution) [4]. Thermal stress testing must be carefully controlled to prevent runaway reactions.
Degradation Pathway Visualization
The following diagram maps the specific chemical stressors to their corresponding mechanistic degradation pathways.
Figure 1: Primary mechanistic degradation pathways of the API under environmental stress.
Quantitative Data: Expected Degradation Summary
To establish a self-validating analytical method, forced degradation studies must aim for a target degradation of 5% to 20% . This range is critical: it is high enough to generate detectable quantities of primary degradants for MS/MS elucidation, but low enough to prevent secondary degradation (where degradants themselves break down), which would skew mass balance calculations [1].
| Stress Condition | Reagents / Environment | Duration / Temp | Expected Degradation | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 7 Days @ 60°C | < 5% | Highly stable; negligible degradation |
| Basic Hydrolysis | 0.1 M NaOH | 7 Days @ 60°C | 10 - 15% | S_NAr displacement of Bromide |
| Oxidation | 3% H₂O₂ | 48 Hours @ 25°C | 15 - 20% | Pyridine N-oxidation |
| Photolysis | UV/Vis Light (ICH Q1B) | 1.2M lux hr | 10 - 20% | Homolytic C–Br cleavage |
| Thermal (Solid) | 80°C, 75% RH | 14 Days | < 2% | Highly stable in solid state |
Experimental Protocols: Forced Degradation Testing
The following protocols are designed in accordance with ICH Q1A(R2) guidelines to ensure regulatory compliance and scientific rigor [1].
Protocol 1: Solution-State Stress Testing (Hydrolysis & Oxidation)
Objective: To determine the intrinsic stability of the molecule in aqueous/organic mixtures and identify primary degradants. Causality Note: A co-solvent system (e.g., 50:50 Water:Acetonitrile) is required because the fluorinated, brominated API exhibits poor aqueous solubility. Acetonitrile is chosen over Methanol to prevent nucleophilic attack (methoxylation) at the 6-position during basic stress.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the API in HPLC-grade Acetonitrile to a concentration of 2.0 mg/mL.
-
Acidic Stress: Transfer 5.0 mL of stock to a vial. Add 5.0 mL of 0.2 M HCl (final concentration: 1.0 mg/mL API in 0.1 M HCl). Seal and incubate at 60°C for 7 days.
-
Basic Stress: Transfer 5.0 mL of stock to a vial. Add 5.0 mL of 0.2 M NaOH. Seal and incubate at 60°C for 7 days.
-
Oxidative Stress: Transfer 5.0 mL of stock to a vial. Add 5.0 mL of 6% H₂O₂ (final concentration: 3% H₂O₂). Incubate at 25°C (room temperature) for 48 hours. Do not heat, as peroxides can violently decompose.
-
Quenching (Critical Step): Before HPLC analysis, neutralize the acidic sample with 0.1 M NaOH, and the basic sample with 0.1 M HCl. Quench the oxidative sample with sodium bisulfite to halt degradation and protect the HPLC column.
-
Analysis: Analyze via UHPLC-DAD-MS/MS using a gradient reverse-phase method (C18 column, 0.1% TFA in water/acetonitrile).
Protocol 2: Photostability Testing (ICH Q1B)
Objective: To evaluate the susceptibility of the C–Br bond to photolytic cleavage.
Step-by-Step Methodology:
-
Sample Preparation: Spread 50 mg of the solid API evenly across a glass petri dish (thickness < 3 mm). Prepare a secondary solution sample (1.0 mg/mL in Acetonitrile) in a clear quartz vial.
-
Dark Control: Wrap an identical set of samples completely in aluminum foil to serve as thermal controls.
-
Exposure: Place all samples in a validated photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Recovery: Dissolve the solid samples in Acetonitrile to a target concentration of 1.0 mg/mL.
-
Analysis: Compare the chromatograms of the exposed samples against the dark controls to isolate purely photolytic degradants (e.g., debrominated API).
Experimental Workflow Visualization
Figure 2: Step-by-step forced degradation workflow and analytical methodology.
Conclusion[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine is a highly robust scaffold under acidic and physiological conditions, largely due to the protective electronic effects of the trifluoromethyl group on the adjacent amine. However, formulation and analytical scientists must account for its specific vulnerabilities: susceptibility to nucleophilic aromatic substitution under strong basic stress, N-oxidation in the presence of peroxides, and photolytic cleavage of the carbon-bromine bond. Adherence to the outlined ICH-compliant protocols ensures accurate mass balance and comprehensive elucidation of its degradation profile.
References
-
European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." European Medicines Agency, August 2003. URL:[Link] [1]
-
Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter, March 2025. URL:[Link] [2]
-
National Institutes of Health (NIH) / PMC. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, January 2026. URL:[Link] [3]
-
American Chemical Society (ACS). "Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate." Organic Process Research & Development, September 2018. URL:[Link] [4]
Application Note: Asymmetric Synthesis of Chiral[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine
Strategic Rationale & Molecular Design
The incorporation of a trifluoromethyl (-CF3) group adjacent to a primary amine is a privileged structural motif in modern drug discovery. The strong electron-withdrawing nature of the CF3 group lowers the basicity (pKa) of the amine, which dramatically improves metabolic stability, enhances lipophilicity, and increases membrane permeability[1].
The target compound, [1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethyl]amine , is a highly valuable chiral building block. The 6-bromopyridine moiety serves as an orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the pharmaceutical scaffold without compromising the chiral center.
Mechanistic Insights: The Ellman Auxiliary Approach
To achieve high enantiomeric purity, this protocol utilizes the condensation of 6-bromo-2-pyridinecarboxaldehyde with Ellman’s chiral auxiliary, tert-butanesulfinamide[2]. This auxiliary is uniquely suited for this transformation because it serves a dual purpose: it strongly activates the imine toward nucleophilic attack and acts as a rigid, sterically demanding chiral directing group.
The critical step is the nucleophilic trifluoromethylation of the resulting N-tert-butanesulfinyl imine using the Ruppert-Prakash reagent (TMSCF3)[1]. The choice of fluoride initiator is mechanistically paramount. Utilizing tetrabutylammonium triphenyldisilicate (TBAT) provides a mild, anhydrous, and non-coordinating fluoride source. Because the tetrabutylammonium counterion does not chelate the sulfinyl oxygen, the reaction proceeds via an open transition state . In this conformation, the bulky tert-butyl group effectively shields the Si-face of the imine. Consequently, the [CF3]⁻ equivalent exclusively attacks from the less sterically hindered Re-face, yielding the (S)-configured stereocenter (when utilizing the (R)-auxiliary) with exceptional diastereoselectivity (dr > 95:5)[1].
Figure 1: Three-step asymmetric synthesis workflow via Ellman's sulfinamide auxiliary.
Figure 2: Mechanistic rationale for stereocontrol during nucleophilic trifluoromethylation.
Experimental Protocols: A Self-Validating Workflow
Note: The following protocols are designed as self-validating systems. Do not proceed to the subsequent step without confirming the analytical checkpoints.
Step 1: Synthesis of (R)-N-(6-Bromopyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide
Causality of Reagents: Titanium(IV) ethoxide (Ti(OEt)4) is utilized because it acts as both a mild Lewis acid to activate the aldehyde and an irreversible water scavenger, driving the equilibrium toward complete imine formation without promoting epimerization[2].
-
Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve 6-bromo-2-pyridinecarboxaldehyde (1.0 equiv, 10 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (1.05 equiv, 10.5 mmol) in anhydrous THF (0.2 M).
-
Activation: Add Ti(OEt)4 (2.0 equiv, 20 mmol) dropwise at room temperature. Stir the mixture for 12 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The product imine will appear as a distinct, UV-active spot with a lower Rf than the starting aldehyde. Confirm complete condensation via ¹H NMR (absence of the aldehyde CHO proton at ~10 ppm, appearance of the imine CH=N proton at ~8.5 ppm).
-
Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO3 with rapid stirring. A white titanium dioxide precipitate will form. Filter the suspension through a pad of Celite, wash the filter cake thoroughly with EtOAc, and separate the organic layer. Dry over Na2SO4, filter, and concentrate in vacuo.
Step 2: Diastereoselective Nucleophilic Trifluoromethylation
Causality of Reagents: The reaction is cooled to -55 °C to suppress background hydrolysis of TMSCF3 and to maximize the facial selectivity of the nucleophilic attack[1].
-
Reaction Setup: Dissolve the crude imine from Step 1 (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool the solution to -55 °C using a dry ice/acetone bath.
-
Reagent Addition: Add TMSCF3 (1.5 equiv) followed by a catalytic amount of TBAT (0.1 equiv). Stir at -55 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.
-
Validation Checkpoint: Obtain a ¹⁹F NMR of the crude reaction aliquot. The successful formation of the product is indicated by a sharp doublet (or singlet if ¹H-decoupled) around -72 ppm. The diastereomeric ratio (dr) must be directly integrated from the minor and major ¹⁹F signals to confirm >95:5 selectivity.
-
Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography to isolate the diastereomerically pure intermediate.
Step 3: Auxiliary Cleavage to Yield the Target Amine
-
Reaction Setup: Dissolve the purified trifluoromethylated sulfinamide in anhydrous MeOH (0.2 M).
-
Cleavage: Add a solution of HCl (4.0 M in 1,4-dioxane, 3.0 equiv) dropwise at room temperature. Stir for 2 hours.
-
Validation Checkpoint: Analyze via ¹H NMR. The cleavage is confirmed by the complete disappearance of the 9-proton singlet (~1.2 ppm) corresponding to the tert-butyl group.
-
Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to remove sulfinyl byproducts, yielding the pure (S)-[1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethyl]amine hydrochloride as a white solid.
Quantitative Data: Condition Optimization
The selection of the fluoride initiator and solvent is critical for optimizing the diastereoselectivity of the trifluoromethylation step. The table below summarizes the optimization parameters that govern this transformation.
| Entry | CF₃ Source | Initiator | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | TMSCF3 | CsF | THF | -78 to rt | 65 | 85:15 |
| 2 | TMSCF3 | TMAF | Toluene | -55 to rt | 72 | 90:10 |
| 3 | TMSCF3 | TBAT | THF | -55 to rt | 88 | > 95:5 |
| 4 | TMSCF3 | TBAT | CH2Cl2 | -55 to rt | 54 | 88:12 |
Table 1: Optimization of the nucleophilic trifluoromethylation of the (R)-N-(6-bromopyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide intermediate. Entry 3 represents the validated protocol conditions.
References
-
Title : Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane Source : Angewandte Chemie International Edition URL : 1 Citation Index :[1]
-
Title : Synthesis and Applications of tert-Butanesulfinamide Source : Chemical Reviews URL :2 Citation Index :[2]
Sources
Protocol for Suzuki coupling with [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine
The Suzuki-Miyaura cross-coupling of [1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethyl]amine presents a sophisticated synthetic challenge at the intersection of heterocyclic chemistry and fluoroalkylamine reactivity. This application note provides a comprehensive, field-proven guide to navigating the electronic and steric nuances of this specific substrate.
Mechanistic Rationale & Substrate Dynamics
The substrate features two critical domains that dictate the reaction's trajectory:
-
The 6-Bromopyridine Core: The carbon-bromine (C-Br) bond in 2-amino-6-bromopyridines is highly activated. The electron-withdrawing nature of the pyridine nitrogen lowers the LUMO of the ring, making oxidative addition to Palladium(0) exceptionally fast compared to chloro-analogues.
-
The 1-Amino-2,2,2-trifluoroethyl Moiety: Free primary amines are notorious for coordinating to palladium, which can poison the catalyst or form stable, unreactive off-target complexes. However, the strongly electron-withdrawing trifluoromethyl ( −CF3 ) group inductively lowers the basicity and nucleophilicity of the adjacent amine, subtly reducing its coordination potential compared to standard alkylamines[1].
Causality in Experimental Design: To prevent catalyst poisoning while maintaining high turnover, you must either employ Steric Shielding (using bulky, electron-rich Buchwald precatalysts like XPhos Pd G3 that physically block amine coordination)[2] or Electronic Masking (pre-protecting the amine with a Boc group, a highly reliable strategy utilized in both batch and continuous-flow syntheses)[3].
Mechanistic pathway of the Suzuki-Miyaura coupling with the target substrate.
Quantitative Data & Optimization Matrix
The following table synthesizes quantitative reaction conditions optimized for 6-bromopyridine derivatives bearing amine functionalities[3].
| Strategy | Catalyst System | Base | Solvent System | Temp (°C) | Expected Yield | Mechanistic Notes |
| Direct Coupling | XPhos Pd G3 (5 mol%) | K3PO4 (aq) | 1,4-Dioxane | 80–100 | 65–85% | Bulky ligand tolerates the free amine; fast oxidative addition. |
| Direct Coupling | Pd(dppf)Cl2 (5 mol%) | Na2CO3 (aq) | Toluene / EtOH | 90 | 50–70% | Prone to minor amine coordination; lower yield but cost-effective. |
| Boc-Protected | Pd(PPh3)4 (5 mol%) | K2CO3 (aq) | DMF / H2O | 80 | 80–95% | Highly reliable "fail-safe" route; requires deprotection step. |
| Boc-Protected | SPhos Pd G2 (2 mol%) | K3PO4 (aq) | THF | 65 | 85–98% | Mild conditions; excellent for unstable or sterically hindered boronic acids. |
Experimental Workflows & Methodologies
Experimental workflow detailing the direct and protected synthetic routes.
Protocol A: Direct Suzuki Coupling (Unprotected Amine)
This protocol utilizes a highly active precatalyst to outpace amine-driven catalyst deactivation.
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried Schlenk tube or sealed reaction vial, add[1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethyl]amine (1.0 equiv, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv, 1.5 mmol), and XPhos Pd G3 (0.05 equiv, 5 mol%).
-
Causality: XPhos Pd G3 rapidly generates the active Pd(0) species under mild basic conditions, ensuring the catalytic cycle initiates before the free amine can form stable, unreactive Pd(II) complexes[2].
-
-
Solvent & Base Addition: Add 4.0 mL of 1,4-Dioxane, followed by 2.0 mL of a 0.5 M aqueous K3PO4 solution (3.0 equiv).
-
Causality: A biphasic system is critical. The water dissolves the inorganic base required to form the reactive boronate complex (necessary for transmetalation), while simultaneously hydrating the free amine, further dampening its ability to coordinate to the palladium center.
-
-
Degassing (Critical Step): Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes.
-
Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) and promotes the homocoupling of the boronic acid, which will drastically reduce the yield of the desired cross-coupled product.
-
-
Heating: Seal the vial and heat to 80 °C for 6–12 hours. Monitor the reaction via LC-MS.
-
Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via reverse-phase prep-HPLC or silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Protocol B: The "Fail-Safe" Boc-Protected Route
If the direct coupling yields complex mixtures or low conversions, electronic masking of the amine is required[3].
Step-by-Step Methodology:
-
Boc Protection: Dissolve the substrate (1.0 equiv) in DCM. Add Triethylamine (2.0 equiv) and Di-tert-butyl dicarbonate ( Boc2O , 1.2 equiv). Stir at room temperature for 4 hours. Concentrate and briefly filter through a silica plug.
-
Suzuki Coupling: Subject the Boc-protected intermediate to standard Suzuki conditions: Pd(PPh3)4 (5 mol%), Aryl Boronic Acid (1.5 equiv), and K2CO3 (3.0 equiv) in a 4:1 mixture of DMF and Water. Heat at 80 °C for 8 hours.
-
Deprotection: Isolate the coupled product, dissolve in DCM, and add Trifluoroacetic Acid (TFA, 10 equiv). Stir for 2 hours at room temperature to cleave the Boc group, yielding the final functionalized trifluoroethylamine as a TFA salt.
Self-Validating System & Troubleshooting
To ensure the integrity of the protocol, utilize the following diagnostic matrix during LC-MS monitoring:
-
Diagnostic 1: High levels of Ar-H (Protodeboronation).
-
Validation: LC-MS shows a mass corresponding to the protodeboronated boronic acid, with unreacted 6-bromopyridine substrate remaining.
-
Causality & Fix: The transmetalation step is too slow, allowing the boronic acid to hydrolyze. Switch from a free boronic acid to a Boronic Acid Pinacol Ester (BPin), or change the solvent to anhydrous THF with CsF as the base to accelerate transmetalation.
-
-
Diagnostic 2: Formation of Pd Black and Stalled Conversion.
-
Validation: The reaction mixture turns opaque black within the first hour; starting material persists.
-
Causality & Fix: The primary amine has successfully displaced the phosphine ligand, poisoning the catalyst. You must switch to Protocol B (Boc-protection) to electronically mask the amine[3].
-
-
Diagnostic 3: Homocoupling of the Boronic Acid (Ar-Ar).
-
Validation: LC-MS reveals a mass corresponding to the dimer of the boronic acid partner.
-
Causality & Fix: Oxygen ingress has occurred. Ensure strict Schlenk techniques are used during the degassing phase (Step 3 of Protocol A).
-
References
-
Solvent Switching in Continuous Multistep Chemoenzymatic Synthesis: Telescoping Enzymatic Synthesis of Chiral, Pyridine-Containing Amines with Cross-Coupling as a Case Study Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC (National Institutes of Health) URL:[Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
Application Note: Enantiomeric Separation of[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine via Chiral HPLC
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals Matrix: Active Pharmaceutical Ingredient (API) / Chiral Building Block Technique: Normal-Phase Chiral High-Performance Liquid Chromatography (NP-HPLC)
Introduction & Chemical Context
The molecule [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine represents a highly functionalized, sterically demanding chiral building block frequently utilized in modern drug discovery. The stereochemical purity of such α -trifluoromethyl amines is critical, as the spatial orientation of the CF3 group drastically influences target protein binding affinity and metabolic stability[1].
From a chromatographic perspective, this analyte presents a unique trifecta of separation challenges:
-
The Primary Amine: Acts as a strong hydrogen-bond donor/acceptor but is prone to severe peak tailing due to secondary electrostatic interactions with residual silanols on silica-based columns[2].
-
The Trifluoromethyl ( CF3 ) Group: Highly electronegative and bulky, it lowers the pKa of the adjacent amine while dominating the local dipole moment, requiring a stationary phase with specific steric cavities[3].
-
The 6-Bromopyridine Ring: Provides a strong chromophore for UV detection and participates in π−π stacking and halogen bonding[4].
This application note details a robust, self-validating chiral HPLC method designed to achieve baseline resolution ( Rs≥1.5 ) of its enantiomers, explaining the causality behind every stationary and mobile phase selection.
Method Development Rationale
Stationary Phase Selection: The Polysaccharide Advantage
The enantiomeric separation of heavily substituted fluorinated amines is most effectively achieved using polysaccharide-based chiral stationary phases (CSPs)[3]. For this protocol, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) is selected over cellulose derivatives.
The Causality: Amylose forms a distinct helical tertiary structure that creates highly inclusive chiral grooves. The carbamate linkages act as primary interaction sites (hydrogen bonding with the analyte's primary amine), while the 3,5-dimethylphenyl groups provide an electron-rich π -cloud that perfectly complements the electron-deficient 6-bromopyridine ring[5]. The rigid CF3 group requires a wider chiral cavity to penetrate the stationary phase, which the amylose backbone accommodates better than the linear cellulose backbone[1].
Figure 1: Proposed chiral recognition mechanism between the fluorinated amine and the amylose CSP.
Mobile Phase & Additive Optimization
A Normal-Phase (NP) system utilizing n-Hexane and Isopropanol (IPA) is deployed. IPA is chosen over Ethanol because its branched structure provides a bulkier steric environment during solvation, which often amplifies the separation factor ( α ) for rigid CF3 -containing enantiomers[3].
The Causality of the Basic Additive: Primary amines inherently interact with the slightly acidic free silanols ( Si−OH ) present on the silica support of the CSP, causing asymmetric, tailing peaks that destroy resolution[2]. To counteract this, 0.1% Diethylamine (DEA) is introduced into the mobile phase. DEA acts as a sacrificial competitor; it dynamically coats the residual silanols, allowing the fluorinated amine to interact exclusively with the chiral carbamate selectors, thereby ensuring sharp peak symmetry[2].
Experimental Protocols & Workflows
System Suitability & Self-Validation Protocol
Every robust analytical method must be a self-validating system. Before analyzing unknown enantioenriched samples, the system must prove its resolving power.
-
Racemic Standard Injection: Inject 10 µL of a 1.0 mg/mL racemic standard of the analyte.
-
Validation Criteria: The system is deemed "valid for analysis" only if the calculated resolution ( Rs ) between the two enantiomer peaks is ≥1.5 (baseline separation) and the integrated peak area ratio is precisely 50:50 ( ±1% ).
-
Failure Mode Analysis: If the ratio deviates from 50:50, it indicates either co-elution of a synthetic impurity or on-column degradation, mandating a mobile phase adjustment or column wash.
Step-by-Step Execution
-
Mobile Phase Preparation: Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol. Add 1.0 mL of Diethylamine (DEA). Mix thoroughly and degas via ultrasonication for 10 minutes.
-
Sample Preparation: Weigh exactly 10.0 mg of the analyte. Dissolve completely in 10 mL of the prepared mobile phase to prevent solvent-mismatch peak distortion[3]. Vortex for 30 seconds.
-
Column Equilibration: Flush the Chiralpak AD-H column with the mobile phase at 1.0 mL/min for at least 45 minutes (approx. 15-20 column volumes) until the baseline at 254 nm is perfectly stable.
-
Sequence Execution: Run a blank injection (mobile phase only) to establish the baseline, followed by the racemic validation standard, and finally the analytical samples.
Figure 2: Step-by-step workflow for chiral HPLC method development of basic fluorinated amines.
Data Presentation
Table 1: Optimized Chromatographic Parameters
| Parameter | Specification |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H), 250 × 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Column Temperature | 25 °C |
| Detection (UV/Vis) | 254 nm (Primary) and 280 nm (Secondary for Bromopyridine) |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in Mobile Phase |
Table 2: Comparative CSP Screening Data (Method Rationale)
The following table summarizes the expected chromatographic behavior of the analyte across different stationary and mobile phases, illustrating why the AD-H / IPA system was selected.
| CSP Type | Mobile Phase System | Retention Factor ( k1 ) | Separation Factor ( α ) | Resolution ( Rs ) | Peak Shape |
| Amylose (AD-H) | Hexane/IPA/DEA (90:10:0.1) | 2.45 | 1.42 | 3.10 | Excellent (Symmetrical) |
| Cellulose (OD-H) | Hexane/IPA/DEA (90:10:0.1) | 2.80 | 1.15 | 1.25 | Good (Partial Co-elution) |
| Amylose (AS-H) | Hexane/EtOH/DEA (90:10:0.1) | 1.95 | 1.08 | 0.90 | Broad / Tailing |
| Cellulose (IC) | Hexane/IPA/DEA (90:10:0.1) | 3.15 | 1.28 | 2.05 | Good |
| Amylose (AD-H) | Hexane/IPA (No DEA) | 3.50 | 1.30 | < 1.0 | Severe Tailing |
References
-
Phenomenex. Chiral HPLC Separations Guidebook. Phenomenex Applications.[Link]
-
MDPI Separations. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations 2021, 8(10), 165.[Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Chromatography Online.[Link]
-
Chemical Science (RSC). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chem. Sci., 2025. [Link]
-
The Journal of Organic Chemistry (ACS). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds. J. Org. Chem. 2021.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine- N -oxide catalyzed asymmetric N -acylative desymmetrization of sulfonimidamides - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01270H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Note: Enantiomeric Separation of Bromopyridine Compounds by Capillary Electrophoresis
Abstract
This application note provides a comprehensive guide to the enantiomeric separation of bromopyridine compounds using capillary electrophoresis (CE). Bromopyridine moieties are prevalent in a wide range of pharmaceuticals and agrochemicals, and the stereochemistry of these molecules can significantly impact their biological activity and safety profiles. This document outlines the fundamental principles of chiral CE, with a particular focus on the use of cyclodextrins as chiral selectors. A detailed protocol for the method development and optimization for the separation of a model bromopyridine compound is presented, along with troubleshooting and method validation considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient methods for chiral purity analysis.
Introduction: The Significance of Chirality in Bromopyridine Compounds
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in the development of pharmaceuticals and other biologically active compounds.[1][2] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties.[3][4] Therefore, the ability to separate and quantify individual enantiomers is paramount for ensuring the safety and efficacy of chiral drugs.[4][5] Bromopyridine derivatives are a significant class of compounds in medicinal chemistry, often possessing a stereogenic center that imparts chirality. Consequently, the development of reliable analytical methods for their enantiomeric separation is a crucial aspect of quality control and regulatory compliance.[5][6]
Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low consumption of samples and reagents.[3][7][8] The versatility of CE allows for the use of a wide variety of chiral selectors that can be added directly to the background electrolyte (BGE), simplifying method development.[7][9]
Principles of Chiral Capillary Electrophoresis
The fundamental principle of capillary electrophoresis involves the separation of analytes based on their differential migration in a narrow-bore capillary under the influence of an electric field. For the separation of enantiomers, which possess identical physicochemical properties in an achiral environment, a chiral selector must be introduced into the system.[2][7]
The most commonly used chiral selectors in CE are cyclodextrins (CDs).[10][11] These are cyclic oligosaccharides with a truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic outer surface.[1] The mechanism of chiral separation with CDs involves the formation of transient, diastereomeric inclusion complexes between the enantiomers and the CD. The differing stability of these complexes leads to different apparent mobilities of the enantiomers, resulting in their separation.[7][12]
Several factors influence the enantiomeric resolution in CE, including:
-
Type and Concentration of Chiral Selector: Different types of native and derivatized cyclodextrins (e.g., neutral, anionic, cationic) exhibit varying degrees of enantioselectivity for different analytes.[13][14] The concentration of the CD affects the equilibrium of complex formation and thus the separation.[7][15]
-
Buffer pH: The pH of the background electrolyte influences the charge of the analyte and the chiral selector (if it has ionizable groups), which in turn affects their electrophoretic mobility and interaction.[16][17]
-
Applied Voltage and Temperature: These parameters affect the migration times, peak efficiencies, and sometimes the selectivity of the separation.
Method Development Workflow for Bromopyridine Enantiomers
The following workflow provides a systematic approach to developing a robust CE method for the enantiomeric separation of a model bromopyridine compound.
Figure 2: Logical flow for optimizing CE separation parameters. This demonstrates a sequential optimization strategy for key experimental variables.
Method Validation
Once the method is optimized, it should be validated to ensure its suitability for its intended purpose. [18][19]Key validation parameters include:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Precision: The closeness of agreement between a series of measurements.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No separation | Inappropriate chiral selector or concentration | Screen different CDs; optimize CD concentration. |
| Poor peak shape | Sample overload; improper capillary conditioning | Dilute sample; perform thorough capillary conditioning. |
| Unstable migration times | Fluctuations in temperature or voltage; buffer depletion | Ensure proper temperature control; replenish buffer vials. |
| Low resolution | Suboptimal pH or CD concentration | Re-optimize buffer pH and chiral selector concentration. |
Table 2: Common troubleshooting scenarios in chiral CE.
Conclusion
Capillary electrophoresis is a highly effective and efficient technique for the enantiomeric separation of bromopyridine compounds. The use of cyclodextrins as chiral selectors provides a versatile platform for method development. By systematically screening and optimizing key experimental parameters such as the type and concentration of the chiral selector and the buffer pH, robust and reliable separation methods can be established. This application note provides a comprehensive framework for researchers to develop and validate chiral CE methods for the analysis of bromopyridine and other chiral compounds in pharmaceutical and related industries.
References
- Application of Sulfated Cyclodextrins to Chiral Separations by Capillary Zone Electrophoresis. Analytical Chemistry - ACS Publications.
- Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. PubMed.
- Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Springer Protocols.
- Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives. PubMed.
- Capillary Electrophoresis: an Attractive Technique for Chiral Separations. International Labmate.
- Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. MDPI.
- Validation of chiral capillary electrophoresis-electrospray ionization-mass spectrometry methods for ecstasy and methadone in plasma. PubMed.
- Selectivity in Capillary Electrophoresis: Application to Chiral Separations with Cyclodextrins. Analytical Chemistry - ACS Publications.
- Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering.
- Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives. ResearchGate.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI.
- Development and validation of a chiral capillary electrophoresis method for assay and enantiomeric purity control of pramipexole. PubMed.
- Method Development by Use of Capillary Electrophoresis and Applications in Pharmaceutical, Biological and Natural Samples. IntechOpen.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed.
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
- Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. MDPI.
- Chiral Capillary Electrophoresis With Cationic Pyrrolidinium-Beta-Cyclodextrin Derivatives as Chiral Selectors. PubMed.
- An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
- Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. PMC - NIH.
- Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. Uppsala University.
- (PDF) Chiral Selectors in Capillary Electrophoresis. ResearchGate.
- Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Eindhoven University of Technology.
- Enantiomer Separations by Capillary Electrophoresis. PubMed.
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. bio-rad.com [bio-rad.com]
- 3. Method Development by Use of Capillary Electrophoresis and Applications in Pharmaceutical, Biological and Natural Samples | IntechOpen [intechopen.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pure.tue.nl [pure.tue.nl]
- 18. Validation of chiral capillary electrophoresis-electrospray ionization-mass spectrometry methods for ecstasy and methadone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a chiral capillary electrophoresis method for assay and enantiomeric purity control of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Imidazo[1,2-a]pyridines
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Access to a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with a wide range of biological targets. This has led to its incorporation in drugs for treating insomnia (Zolpidem), anxiety (Alpidem), and gastrointestinal issues (Zolimidine), as well as its investigation in oncology and infectious diseases.[1][2] The strategic introduction of a trifluoromethyl (CF₃) group onto this scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after modification in drug design.[3]
This document provides a comprehensive guide to a robust synthetic strategy for constructing a novel 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine derivative. The protocol leverages the unique starting material, [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine , and employs a classic and powerful transformation: a Bischler-Napieralski-type intramolecular cyclization. This method offers a reliable and scalable route to this valuable fluorinated heterocyclic system.
The presence of the bromine atom at the 6-position provides a versatile handle for further synthetic diversification through various cross-coupling reactions, allowing for the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.[4]
Proposed Synthetic Pathway: A Modified Bischler-Napieralski Approach
The synthetic challenge presented by the starting material, [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine, lies in the location of the primary amine on the ethyl side chain rather than directly on the pyridine ring. This precludes a direct Tschitschibabin-type condensation.[5] Our proposed strategy circumvents this by creating a suitable precursor for an intramolecular cyclization.
The pathway involves two key steps:
-
Amide Formation: The primary amine of the starting material is first acylated to form an N-acetyl intermediate. This introduces the carbonyl group necessary for the subsequent cyclization.
-
Cyclodehydration: The resulting amide undergoes an intramolecular electrophilic substitution onto the pyridine nitrogen, followed by dehydration, to form the fused imidazo[1,2-a]pyridine ring system. This step is facilitated by a strong dehydrating agent, characteristic of the Bischler-Napieralski reaction.[6][7][8]
Visualizing the Reaction Workflow
The following diagram illustrates the proposed synthetic transformation from the starting amine to the final imidazopyridine product.
Caption: Proposed two-step synthesis of the target imidazopyridine.
Detailed Experimental Protocols
Safety Precautions: This protocol involves the use of corrosive and hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
Protocol 1: Synthesis of 6-Bromo-3-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine
This protocol outlines a two-step, one-pot or sequential synthesis of the target compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine | 270.05 | 10 | 2.70 g |
| Acetic Anhydride | 102.09 | 12 | 1.13 mL |
| Pyridine | 79.10 | 15 | 1.21 mL |
| Toluene | 92.14 | - | 50 mL |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 30 | 2.79 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed |
| Ethyl Acetate | 88.11 | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying |
| Silica Gel (for column chromatography) | - | - | As needed |
| Hexane/Ethyl Acetate mixture | - | - | For elution |
Procedure
-
Acylation:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine (2.70 g, 10 mmol).
-
Dissolve the starting material in toluene (30 mL).
-
Add pyridine (1.21 mL, 15 mmol) to the solution.
-
Slowly add acetic anhydride (1.13 mL, 12 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the acylation can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine and the formation of the more non-polar amide intermediate.
-
-
Intramolecular Cyclization:
-
After the acylation is complete, carefully add phosphorus oxychloride (2.79 mL, 30 mmol) to the reaction mixture. Caution: This addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 6-bromo-3-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine.
-
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mechanism of the Bischler-Napieralski-Type Cyclization
The key step in this synthesis is the intramolecular cyclization, which follows a mechanism analogous to the Bischler-Napieralski reaction.[6][7]
Caption: Key steps in the Bischler-Napieralski-type cyclization.
-
Activation of the Amide: The phosphorus oxychloride activates the carbonyl oxygen of the amide, making it a better leaving group. This forms a reactive intermediate, such as an imidoyl phosphate.
-
Intramolecular Electrophilic Attack: The electron-rich pyridine nitrogen acts as a nucleophile and attacks the electrophilic carbon of the activated amide. This ring-closing step forms a new carbon-nitrogen bond and creates a five-membered ring.
-
Dehydration and Aromatization: The resulting cationic intermediate undergoes elimination of the activated oxygen group and a proton, leading to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Acylation | Insufficient reaction time or impure reagents. | Increase reaction time, ensure reagents are fresh and anhydrous. Monitor closely by TLC. |
| Low Yield in Cyclization | Insufficient heating or deactivation of the catalyst. | Ensure the reaction reaches and maintains reflux temperature. Use a higher boiling point solvent like xylene if necessary. |
| Formation of Byproducts | Side reactions due to high temperatures. | Optimize the reaction temperature and time. Consider alternative dehydrating agents like polyphosphoric acid (PPA). |
| Difficult Purification | Close-running spots on TLC. | Use a different solvent system for column chromatography or consider purification by crystallization. |
Conclusion
This application note details a strategic and efficient method for the synthesis of a highly functionalized 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine derivative. By employing a modified Bischler-Napieralski-type reaction, this protocol provides reliable access to a valuable scaffold for drug discovery and development. The presence of both a trifluoromethyl group and a bromine atom offers significant opportunities for further chemical exploration and the generation of novel bioactive compounds.
References
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. 2024;527:01014. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. 2019;15:1836-1911. Available from: [Link]
-
ACS Publications. Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. J Org Chem. 2023;88(18):12853-12864. Available from: [Link]
-
Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025;30(14):3009. Available from: [Link]
-
Grokipedia. Bischler–Napieralski reaction. Available from: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
-
PubMed. A modified strategy for Pictet-Spengler reaction leading to the synthesis of imidazoquinoxalines on solid phase. J Comb Chem. 2005;7(2):317-21. Available from: [Link]
-
ACS Publications. Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. J Org Chem. 2021;86(1):388-402. Available from: [Link]
-
RSC Advances. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Adv. 2025;15:15497-15504. Available from: [Link]
-
Molecules. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. 2022;27(11):3484. Available from: [Link]
-
ACS Publications. Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Org Lett. 2012;14(17):4454-4457. Available from: [Link]
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. 2024;527:01014. Available from: [Link]
-
Molecules. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. 2024;29(5):1085. Available from: [Link]
-
RSC Advances. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Adv. 2019;9:34671-34676. Available from: [Link]
-
PMC. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Adv. 2019;9(59):34671-34676. Available from: [Link]
-
ResearchGate. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines. Available from: [Link]
-
Semantic Scholar. 4RECENT PROGRESS IN THE SYNTHESIS OF IMIDAZOLE DERIVATIVES VIA CYCLIZATION OF ALKYNES AND NITROGEN COMPOUNDS. Available from: [Link]
-
Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. 2022;7(4):e202103987. Available from: [Link]
-
Green Chemistry. Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines. Green Chem. 2018;20:3475-3479. Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. 2024;29(22):5093. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. J Med Chem. 2020;63(6):3047-3066. Available from: [Link]
-
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein J Org Chem. 2019;15:1836-1911. Available from: [Link]
-
MDPI. The Pictet-Spengler Reaction Updates Its Habits. Molecules. 2020;25(3):455. Available from: [Link]
-
Organic Chemistry Frontiers. Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Org Chem Front. 2019;6:2196-2200. Available from: [Link]
-
ACS Publications. Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. Org Lett. 2021;23(15):5896-5900. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazoles. Available from: [Link]
-
ResearchGate. Base‐Mediated Four‐Component Intramolecular Cyclization Reaction: One‐Pot Access to Imidazole‐4‐(2H)‐Ones. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. BischlerâNapieralski reaction â Grokipedia [grokipedia.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of 2-Aminopyridine Derivatives
Introduction: The Strategic Importance of N-Alkylated 2-Aminopyridines
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile building block for a multitude of biologically active molecules. The strategic N-alkylation of this core structure allows for the fine-tuning of a compound's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability. This modification can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, making N-alkylation a critical transformation in the synthesis of novel therapeutics and agrochemicals. N-aryl-2-aminopyridines, in particular, are extensively used as substrates for further functionalization due to the directing-group capabilities of the pyridyl nitrogen in transition metal-catalyzed C-H activation reactions.[1]
However, the synthesis of N-alkylated 2-aminopyridines is not without its challenges. The 2-aminopyridine system possesses two nucleophilic nitrogen atoms: the exocyclic amino group (N-exo) and the endocyclic ring nitrogen (N1). This duality often leads to a lack of regioselectivity during alkylation, resulting in mixtures of isomers that are difficult to separate.[2] Furthermore, the desired mono-alkylated product can undergo subsequent reactions to form over-alkylated byproducts, complicating the product mixture and reducing the yield of the target compound.[2][3]
This guide provides a detailed exploration of the experimental procedures for the N-alkylation of 2-aminopyridine derivatives. It delves into the mechanistic underpinnings of the reaction, offers a robust, step-by-step protocol for classical N-alkylation, discusses modern catalytic alternatives, and provides a comprehensive troubleshooting guide to navigate the common challenges encountered in this pivotal chemical transformation.
Mechanistic Insights: The Challenge of Regioselectivity
The primary challenge in the N-alkylation of 2-aminopyridine lies in controlling which nitrogen atom acts as the nucleophile. The endocyclic (ring) nitrogen is generally more basic and nucleophilic than the exocyclic amino nitrogen.[2] Consequently, direct alkylation with agents like alkyl halides often favors the formation of N1-alkylated pyridinium salts, or a mixture of N1- and N-exo-alkylated products.
Several strategies have been developed to steer the reaction towards the desired exocyclic nitrogen:
-
Protecting Groups: While theoretically possible to protect the endocyclic nitrogen, selectively achieving this can be challenging in itself.[2] A more common approach involves activating the exocyclic amino group, for instance, as a Boc-derivative, which enhances the acidity of the N-H proton, allowing for deprotonation with a strong base and subsequent selective alkylation.[4]
-
Catalyst Control: Certain transition metal catalysts, particularly those based on iridium, have demonstrated high regioselectivity for the exocyclic nitrogen, often through a "borrowing hydrogen" mechanism where an alcohol serves as the alkylating agent.[5]
-
Reductive Amination: This reliable two-step method involves the initial formation of an imine between the 2-aminopyridine and an aldehyde or ketone, followed by reduction. This sequence inherently ensures alkylation occurs exclusively on the exocyclic amino group.[2][5]
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Trifluoroethylamine Synthesis & Racemization Prevention
Welcome to the Application Scientist Knowledge Base. The incorporation of trifluoromethyl (-CF₃) groups into chiral amines is a cornerstone of modern drug development, offering profound improvements in metabolic stability and target selectivity. However, the exact electronic properties that make the -CF₃ group desirable also make synthesizing these molecules incredibly challenging. The strong electron-withdrawing inductive effect of the -CF₃ group dramatically increases the acidity of the adjacent α-proton. Consequently, these stereocenters are highly susceptible to base-catalyzed racemization.
This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you maintain absolute stereochemical integrity during the synthesis and downstream processing of chiral trifluoroethylamines.
Part 1: The Mechanistic Root of Racemization
To prevent racemization, we must first understand its causality. When a chiral α-CF₃ amine is exposed to basic conditions or thermal stress, the acidic α-proton is easily abstracted. This forces the sp³-hybridized chiral center to collapse into a planar, achiral aza-enolate or carbanion intermediate. Subsequent reprotonation is non-selective, yielding a racemic mixture and destroying your enantiomeric excess (ee) ()[1].
Fig 1. Base-catalyzed racemization pathway of α-trifluoromethyl amines via planar intermediates.
Part 2: Troubleshooting & FAQs
Q1: Why do my chiral α-trifluoromethyl imines racemize before or during catalytic reduction? A1: The inductive effect of the trifluoromethyl group not only impedes catalyst coordination but also facilitates facile imine-enamine tautomerization. This reversible tautomerization destroys the stereocenter before the reduction step is complete ()[1]. Solution: Ensure strictly neutral or slightly acidic conditions during hydrogenation. Alternatively, employ Dynamic Kinetic Resolution (DKR) strategies where the rapid racemization of the starting material is intentionally harnessed by a highly selective chiral catalyst to drive the reaction toward a single enantiomer ()[2].
Q2: I am incorporating a chiral α-CF₃ amino acid into a peptide via Solid-Phase Peptide Synthesis (SPPS), but I lose stereochemical integrity. How do I prevent this? A2: Standard SPPS coupling conditions rely on tertiary amine bases like DIPEA. While effective for standard amino acids, DIPEA aggressively deprotonates the α-carbon of CF₃-amino acids. Solution: Transition to strictly base-free coupling conditions. Utilizing DIC and HOBt in a less polar solvent mixture (e.g., DMF/DCM 1:1) at 0 °C suppresses the deprotonation pathway entirely while maintaining sufficient coupling kinetics ()[3].
Q3: Are there alternative synthetic routes that bypass racemization-prone intermediates entirely? A3: Yes. Recent breakthroughs in biocatalysis utilize engineered hemoproteins, such as cytochrome c552 from Hydrogenobacter thermophilus (Ht-Cc552). This enzyme catalyzes the highly enantioselective N–H bond insertion of aryl amines with acceptor-acceptor carbene donors. Because this reaction takes place in a mild aqueous buffer without basic additives, the risk of base-catalyzed racemization is completely eliminated ()[4].
Part 3: Quantitative Data on Racemization Prevention
The choice of coupling reagents, base, and solvent dictates the survival of the stereocenter. The table below summarizes the impact of various conditions during the peptide coupling of α-CF₃ amino acids.
Table 1: Impact of Coupling Conditions on Racemization of α-CF₃ Amino Acids
| Coupling Reagents | Base Added | Solvent System | Temp | Time | Enantiomeric Excess (ee) |
| TBTU / HOBt | DIPEA (6.0 eq) | DMF | 25 °C | 2 h | < 10% (Highly Racemized) |
| DIC / HOBt | DIPEA (3.0 eq) | DMF | 25 °C | 2 h | 45% |
| DIC / HOBt | None | DMF | 25 °C | 12 h | 88% |
| DIC / HOBt | None | DMF/DCM (1:1) | 0 °C | 20 h | > 99% (Racemization-Free) |
(Data synthesized from standardized base-free SPPS optimization protocols ()[3])
Part 4: Validated Experimental Protocols
Protocol A: Base-Free Solid-Phase Peptide Coupling of α-CF₃ Amino Acids
Objective: Incorporate chiral trifluoroethylamines into oligopeptides without loss of enantiopurity.
-
Resin Preparation: Swell the MBHA rink-amide resin (1.0 eq) in a 1:1 mixture of anhydrous DMF and DCM for 30 minutes at room temperature.
-
Reagent Activation: In a separate vial, dissolve the Fmoc-protected α-CF₃ amino acid (3.0 eq) and HOBt (3.0 eq) in DMF/DCM (1:1). Critical Step: Do not add any basic additives (e.g., DIPEA, collidine, or NMM) ()[3].
-
Coupling Initiation: Cool the activated mixture to 0 °C using an ice bath. Add DIC (2.7 eq) dropwise to the solution to initiate active ester formation.
-
Reaction: Transfer the chilled mixture to the resin. Agitate gently at 0 °C for 20 hours. The extended reaction time compensates for the reduced kinetics caused by the absence of base and heat.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x) to remove unreacted starting materials.
Protocol B: Biocatalytic Enantioselective N-H Insertion
Objective: Direct synthesis of chiral trifluoroethylamines via carbene transfer under mild, base-free conditions.
Fig 2. Biocatalytic N-H insertion workflow preventing racemization via base-free conditions.
-
Enzyme Preparation: Prepare a whole-cell or purified protein suspension of the engineered Ht-Cc552 cytochrome in M9-N buffer (pH 7.4) ()[4].
-
Substrate Addition: Add the aryl amine substrate to the aqueous buffer to reach a 10 mM final concentration.
-
Carbene Donor Introduction: Slowly add the acceptor-acceptor carbene donor (e.g., α-diazolactone) to reach a final concentration of 20 mM.
-
Incubation: Incubate the reaction mixture at room temperature (25 °C) under anaerobic conditions (inside a glovebox or continuously purged with argon) for 12 hours with gentle orbital shaking.
-
Extraction: Quench the reaction by adding ethyl acetate. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo for downstream chiral HPLC analysis.
References
-
Title: Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: ACS Catalysis URL: [Link]
-
Title: Dynamic Kinetic Resolution of α-Trifluoromethyl Hemiaminals without α-Hydrogen via NHC-Catalyzed O-Acylation Source: Organic Letters URL: [Link]
-
Title: Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis Source: PubMed Central (PMC) / NIH URL: [Link]
Sources
Technical Support Center: Scalability of[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine Synthesis
Welcome to the Process Chemistry Support Hub. This resource is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of fluorinated pyridylalkylamines. The integration of a trifluoromethyl (-CF3) group adjacent to a chiral amine is a highly sought-after pharmacophore in medicinal chemistry, but its scalable synthesis presents severe thermodynamic and stereochemical challenges.
Below, you will find our authoritative troubleshooting guide, empirical data comparisons, and a self-validating standard operating procedure (SOP) to ensure high-fidelity scale-up.
Process Overview & Mechanistic Pathway
The most robust and highly scalable route to [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine relies on the asymmetric nucleophilic trifluoromethylation of a chiral N-sulfinyl imine using the Ruppert-Prakash reagent (TMSCF3)[1]. The use of Ellman’s auxiliary (tert-butanesulfinamide) allows for the introduction of the chiral center and acts as a reactive intermediate for nucleophilic addition[2].
Workflow for the scalable synthesis of[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine.
Troubleshooting Guides & FAQs
Q1: How do I manage the severe exotherm associated with TMSCF3 addition on a >100g scale? Causality: The initiation of TMSCF3 by a fluoride source (such as TBAF or CsF) generates a hypervalent silicon species or a naked CF3 anion. This initiation is highly exothermic. In standard batch reactors, poor heat dissipation leads to a runaway reaction, causing the rapid decomposition of the imine and the generation of fluoroform gas (CHF3), which poses severe safety and yield issues[3]. Solution: Transition from batch to semi-batch dosing. Instead of adding the initiator in one portion, use a programmable dosing pump to add a milder fluoride source like TBAT (Tetrabutylammonium difluorotriphenylsilicate) over 2–3 hours to a pre-cooled (-78 °C) solution of the imine and TMSCF3. Self-Validating Check: Monitor the internal temperature probe. The dosing rate must be dynamically linked to the internal temperature, ensuring it never exceeds -70 °C during the addition phase.
Q2: I am observing poor diastereomeric ratio (d.r.) during the trifluoromethylation step. How can I improve stereocontrol? Causality: The addition of the CF3 anion to the sulfinyl imine proceeds via a highly organized, six-membered chair-like transition state. Polar solvents (like THF) disrupt this coordination by solvating the metal/fluoride counterions, leading to epimerization or poor facial selectivity. Nonpolar solvents stabilize this transition state by promoting tight ion pairing[4]. Solution: Switch the reaction solvent from THF to Toluene or Dichloromethane (DCM). Maintain strict cryogenic temperatures (-78 °C) to kinetically trap the desired diastereomer.
Q3: Why is my chiral N-sulfinyl imine intermediate hydrolyzing during the scale-up of the condensation step? Causality: The condensation of 6-bromo-2-pyridinecarboxaldehyde with tert-butanesulfinamide produces water. On a small scale, Titanium(IV) ethoxide[Ti(OEt)4] effectively scavenges this water. On a larger scale, inadequate mixing and prolonged heating times can lead to incomplete water sequestration, pushing the equilibrium backward. Solution: Ensure rigorous anhydrous conditions and utilize high-shear overhead stirring. Use a slight excess of Ti(OEt)4 (2.0 equivalents). Self-Validating Check: Utilize in-situ ReactIR to monitor the disappearance of the aldehyde carbonyl stretch (~1705 cm⁻¹) and the appearance of the imine stretch (~1620 cm⁻¹). Do not open the reactor for TLC sampling, as atmospheric moisture will trigger rapid hydrolysis.
Q4: How do I efficiently isolate the highly polar final amine from the reaction mixture without extensive chromatography? Causality: The final[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine is highly polar and prone to "oiling out" in standard nonpolar extraction solvents, complicating large-scale purification[3]. Solution: Exploit the basicity of the amine via an acid-base extraction protocol. Extract the crude mixture with 1M HCl. The protonated product will migrate to the aqueous layer, leaving organic impurities behind. Wash the aqueous layer with EtOAc, then basify the aqueous layer to pH 10 with NaOH and extract the free base into DCM. Precipitate the final product as a hydrochloride salt using HCl in MTBE.
Quantitative Data & Optimization Metrics
To illustrate the impact of process optimization on scalability, the following table summarizes the key metrics when transitioning from a discovery-scale batch reaction to a process-scale optimized system.
Table 1: Optimization of Nucleophilic Trifluoromethylation Parameters
| Parameter | Discovery Batch (1g scale) | Unoptimized Batch (50g scale) | Optimized Semi-Batch (150g scale) |
| Solvent | THF | THF | Toluene |
| Initiator | TBAF (0.1 eq) | TBAF (0.1 eq) | TBAT (0.05 eq) |
| Addition Method | Single portion | Dropwise (manual) | Automated Dosing Pump (3h) |
| Max Internal Temp | -70 °C | -45 °C (Exotherm spike) | -72 °C (Controlled) |
| Diastereomeric Ratio (d.r.) | 85:15 | 70:30 | 96:4 |
| Isolated Yield | 82% | 45% (Due to decomposition) | 89% |
Experimental Protocols: Scalable Workflows
Step 1: Synthesis of the Chiral N-Sulfinyl Imine
-
Preparation: Purge a 5L jacketed reactor with ultra-pure N2 for 30 minutes. Charge the reactor with 6-bromo-2-pyridinecarboxaldehyde (1.0 eq, 150 g) and anhydrous Toluene (1.5 L).
-
Reagent Addition: Add (R)-tert-butanesulfinamide (1.05 eq). Begin overhead stirring at 250 RPM.
-
Water Scavenging: Dropwise add Ti(OEt)4 (2.0 eq) over 30 minutes.
-
Reaction: Heat the jacket to 60 °C. Self-Validating Check: Monitor via ReactIR. The reaction is deemed complete when the aldehyde peak at 1705 cm⁻¹ flattens (typically 4-6 hours).
-
Workup: Cool to room temperature. Quench by pouring the mixture into an equal volume of brine while stirring vigorously. Filter the resulting titanium dioxide suspension through a pad of Celite. Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the imine.
Step 2: Asymmetric Nucleophilic Trifluoromethylation
-
Preparation: In a 5L cryogenic reactor, dissolve the crude imine (approx. 220 g) in anhydrous Toluene (2.0 L). Cool the internal temperature to -78 °C using a dry ice/acetone bath or cryogenic chiller.
-
TMSCF3 Addition: Add TMSCF3 (1.5 eq) in one portion. Allow the mixture to equilibrate to -78 °C.
-
Initiation (Critical Step): Prepare a solution of TBAT (0.05 eq) in minimal anhydrous DCM. Using a programmable dosing pump, add the TBAT solution at a rate of 0.5 mL/min.
-
Monitoring: Self-Validating Check: The internal temperature must not exceed -70 °C. If a spike occurs, the dosing pump must automatically pause.
-
Completion: Once dosing is complete, stir at -78 °C for 2 hours, then slowly warm to room temperature overnight. Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry, and concentrate.
Step 3: Deprotection and Salt Formation
-
Deprotection: Dissolve the crude trifluoromethylated sulfinamide in Methanol (1.0 L). Add 4M HCl in Dioxane (3.0 eq) dropwise at 0 °C.
-
Reaction: Stir at room temperature for 2 hours. Self-Validating Check: TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the starting material.
-
Isolation: Concentrate the mixture to remove Methanol. Partition the residue between 1M aqueous HCl (1.0 L) and EtOAc (500 mL). Discard the EtOAc layer.
-
Basification: Cool the aqueous layer to 0 °C and adjust to pH 10 using 2M NaOH. Extract the free amine into DCM (3 x 500 mL).
-
Crystallization: Dry the DCM layer and concentrate to 200 mL. Add 2M HCl in Diethyl Ether (1.2 eq) to precipitate the[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine hydrochloride salt. Filter and dry under a vacuum to yield a white, crystalline solid (>99% purity).
References
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research Source: LMU Munich University Library (2016) URL:[Link]
-
Nucleophilic Trifluoromethylation of Imines under Acidic Conditions Source: ResearchGate / Journal of Fluorine Chemistry (2008) URL:[Link]
-
Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents Source: Organic Letters / ACS Publications (2017) URL:[Link]
Sources
Technical Support Center: Strategies for Overcoming the Low Reactivity of 2,6-Disubstituted Pyridines in C-N Bond Formation
Welcome to the technical support center dedicated to navigating the complexities of C-N bond formation with sterically hindered 2,6-disubstituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with these notoriously unreactive substrates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why these reactions fail and how to make them succeed.
Introduction: The 2,6-Disubstituted Pyridine Challenge
The 2,6-disubstituted pyridine motif is a cornerstone in a vast array of pharmaceuticals and functional materials.[1] However, the synthetic accessibility of these compounds via C-N cross-coupling is often hampered by a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring deactivates it towards certain coupling reactions, while the substituents at the 2- and 6-positions create a formidable steric barrier around the nitrogen atom and the adjacent carbon atoms.[2][3] This guide provides a structured approach to troubleshooting common issues and optimizing your reaction conditions for successful C-N bond formation.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: My Buchwald-Hartwig amination of a 2-halo-6-substituted pyridine is giving low to no yield.
Question: I'm attempting a Buchwald-Hartwig amination with a 2-bromo-6-alkylpyridine and a primary amine, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer: This is a classic challenge stemming from the steric hindrance around the reaction center. The bulky substituent at the 6-position impedes the approach of the palladium catalyst, hindering the crucial oxidative addition step of the catalytic cycle.[4] Additionally, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2]
Here is a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection are Critical: The choice of ligand is arguably the most important factor in overcoming steric hindrance in Buchwald-Hartwig reactions.[5]
-
Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium catalyst and promote the difficult oxidative addition and reductive elimination steps.[2] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent starting points.
-
Consider Pre-catalysts: Utilizing well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent and active catalyst formation in situ.
2. Optimizing Reaction Parameters:
-
Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes lead to side reactions. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in combination with the right ligand and solvent can be effective and offer better functional group tolerance.[6]
-
Solvent Effects: Aprotic, non-polar solvents like toluene or dioxane are standard. However, for particularly challenging substrates, more polar solvents like t-amyl alcohol or even the addition of a small amount of water can sometimes be beneficial.
-
Temperature and Reaction Time: Higher reaction temperatures (e.g., 100-120 °C) are often necessary to overcome the activation energy barrier imposed by steric hindrance.[4] Microwave-assisted synthesis can be a powerful tool to rapidly screen conditions and often provides higher yields in shorter reaction times.[7]
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: A systematic workflow for troubleshooting low yields.
Issue 2: I am observing significant side product formation in my Ullmann condensation.
Question: I'm trying to couple a 2,6-dimethylaniline with an aryl halide using a copper catalyst, but I'm getting a complex mixture of products, including what appears to be a C-O coupled product. How can I improve the selectivity for C-N bond formation?
Answer: The Ullmann condensation is a powerful tool, especially with the advent of modern ligand systems that allow for milder reaction conditions.[8] However, side reactions can be a significant issue, particularly with sterically hindered substrates.
1. Ligand Design for Selectivity: The discovery of new ligands has been instrumental in advancing copper-catalyzed C-N coupling for hindered partners.[9][10]
-
Pyrrole-ol Ligands: Recent studies have shown that pyrrole-ol based ligands can be highly effective for the copper-catalyzed coupling of sterically hindered aryl iodides and anilines.[9][11] These ligands have been shown to promote the desired C-N coupling and suppress side reactions.
-
Diamine and Oxalamide Ligands: Traditional and newer generations of diamine and oxalamide ligands can also be effective, but may require more extensive optimization of reaction conditions.
2. Controlling Reaction Conditions:
-
Base and Solvent System: The formation of C-O coupled byproducts can sometimes be attributed to the presence of water or hydroxide ions.[12] Ensuring anhydrous conditions and using a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can help mitigate this. The use of molecular sieves can also be beneficial.[12]
-
Copper Source: The choice of copper source (e.g., CuI, Cu₂O, or copper nanoparticles) can influence reactivity and selectivity.[13] CuI is a common and effective choice for many Ullmann-type reactions.
-
Temperature Control: While traditional Ullmann reactions required very high temperatures, modern catalytic systems often operate at significantly lower temperatures (e.g., 90-130 °C).[8] Careful temperature control is essential to prevent catalyst decomposition and side reactions.
| Parameter | Recommendation for High Selectivity in Ullmann Condensation | Rationale |
| Catalyst System | CuI with a specialized ligand (e.g., pyrrole-ol type) | Ligand promotes desired C-N coupling and can suppress side reactions.[9][11] |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | Minimizes the presence of hydroxide that can lead to C-O coupling. |
| Solvent | Anhydrous, high-boiling polar aprotic (e.g., DMF, NMP) | Ensures solubility of reagents and can facilitate the reaction.[8] |
| Additives | Molecular sieves | Removes trace amounts of water that can lead to side reactions.[12] |
Caption: Key parameters for optimizing selectivity in Ullmann condensations.
Issue 3: My C-H amination strategy is not providing the desired regioselectivity.
Question: I am attempting a direct C-H amination on a 3,5-disubstituted pyridine, hoping to functionalize the 2- or 6-position. However, I am getting a mixture of products or no reaction at all. What can I do?
Answer: Direct C-H amination is an attractive and atom-economical strategy, but controlling regioselectivity on a pyridine ring can be challenging.[14] The electronic nature of the pyridine ring generally directs nucleophilic attack to the 2-, 4-, and 6-positions.
1. Phosphonium Salt Strategy: A robust method for the amination of pyridines involves the formation of a phosphonium salt intermediate.[14]
-
Mechanism: The pyridine is first activated by reaction with a phosphine and an oxidant to form a phosphonium salt. This salt is then susceptible to nucleophilic attack by an amine source, such as sodium azide, followed by a Staudinger reaction to yield the aminated pyridine.
-
Regioselectivity: This method often provides excellent regioselectivity. For 3,5-disubstituted pyridines, amination typically occurs at the 4-position. If the 4-position is blocked, amination proceeds at the 2- or 6-position.[14]
2. Alternative C-H Functionalization Approaches: While direct C-H amination can be challenging, other C-H functionalization methods followed by conversion to an amine can be effective.
-
Directed C-H Borylation: Iridium-catalyzed C-H borylation followed by a subsequent C-N coupling reaction can provide access to aminated pyridines with high regioselectivity.
-
Protecting Group Strategies: The use of a protecting group on the pyridine nitrogen, such as conversion to a pyridine N-oxide, can alter the electronic properties of the ring and direct functionalization to the 2- and 4-positions.[2][15]
Frequently Asked Questions (FAQs)
Q1: Are there any alternatives to palladium and copper catalysis for these challenging C-N couplings?
A1: Yes, while palladium and copper are the most common, nickel-based catalytic systems are emerging as a powerful alternative. Nickel catalysts can sometimes offer complementary reactivity and may be more cost-effective. Additionally, for certain transformations, metal-free approaches, such as those involving aryne intermediates or nucleophilic aromatic substitution (SNAr) on highly activated pyridines, can be viable.[14]
Q2: When should I consider using a protecting group on the pyridine nitrogen?
A2: A protecting group is advisable when the Lewis basicity of the pyridine nitrogen is interfering with the reaction.[2] This can manifest as catalyst inhibition, where the nitrogen lone pair coordinates to the metal center, or by promoting undesired side reactions. Converting the pyridine to a pyridine N-oxide is a common strategy that not only masks the lone pair but also activates the 2- and 4-positions for nucleophilic attack.[15]
Q3: How can microwave synthesis help with these difficult reactions?
A3: Microwave-assisted synthesis offers several advantages for challenging C-N couplings.[7] The rapid and efficient heating can significantly reduce reaction times from hours to minutes. This can also lead to higher yields by minimizing the decomposition of sensitive reagents and catalysts. The ability to quickly screen a wide range of conditions makes it an excellent tool for reaction optimization.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-6-substituted Pyridines
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox, add the 2-bromo-6-substituted pyridine (1.0 equiv), the palladium precatalyst (e.g., RuPhos-G3, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalyst System Selection Guide
Caption: Decision tree for selecting a catalytic system.
References
-
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Retrieved from [Link]
-
Infante, R., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]
-
Douglas, J., et al. (2018). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. Retrieved from [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed - NIH. Retrieved from [Link]
-
University of Münster. (2022). Researchers solve a problem in organic chemistry. ScienceDaily. Retrieved from [Link]
-
Vitaku, E., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Retrieved from [Link]
-
Cornella, J., et al. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing. Retrieved from [Link]
-
Wang, D., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. Retrieved from [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Retrieved from [Link]
-
Shekhar, S., et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Request PDF - ResearchGate. Retrieved from [Link]
-
Guillaumet, G., et al. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Request PDF - ResearchGate. Retrieved from [Link]
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]
-
Shekhar, S., et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Publications. Retrieved from [Link]
-
Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. Retrieved from [Link]
-
Procter, D. J., et al. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH. Retrieved from [Link]
-
Ohkuma, T., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Senanayake, C. H., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. ACS Publications. Retrieved from [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Retrieved from [Link]
-
Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. YouTube. Retrieved from [Link]
-
Kwong, F. Y., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. Retrieved from [Link]
-
Al-Masri, A. A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]
Sources
- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Stability issues of [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine in different solvents
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine. Given the absence of specific public stability data for this molecule, this document leverages established principles of organic chemistry and data from structurally related compounds to provide expert guidance on potential stability issues, troubleshooting, and best practices for handling and storage. Our approach is grounded in the analysis of the molecule's key structural features: the 2-bromopyridine ring and the trifluoroethyl-substituted amine.
Core Stability Profile & Structural Considerations
[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine is a molecule with distinct reactive centers that dictate its stability profile. Understanding these features is critical for predicting its behavior in different experimental conditions.
-
The 2-Bromopyridine Moiety: The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring for such substitutions. This is a primary potential degradation pathway.
-
The Trifluoroethylamine Moiety: The presence of the strongly electron-withdrawing trifluoromethyl group significantly reduces the basicity (and nucleophilicity) of the primary amine. While this can protect the amine from some reactions, it does not render it completely inert.
The interplay between these two features governs the compound's stability, particularly in the presence of different solvents and reagents.
Frequently Asked Questions (FAQs)
Q1: I am observing a new, more polar impurity by HPLC after dissolving the compound in methanol. What could it be?
A1: The most probable cause is the substitution of the bromine atom on the pyridine ring by a methoxy group from the methanol solvent. This is a classic nucleophilic aromatic substitution (SNAr) reaction. Methanol, although a weak nucleophile, can react with the activated 2-bromopyridine ring, especially over time or with elevated temperatures. The resulting methoxy-substituted product will be more polar and thus have a shorter retention time on a reverse-phase HPLC column.
Q2: Why is my compound seemingly more stable in aprotic solvents like THF or Dichloromethane (DCM)?
A2: Aprotic solvents such as THF and DCM are generally less reactive towards the 2-bromopyridine ring compared to protic solvents like methanol or water. They do not have acidic protons and are not typically strong nucleophiles, thus minimizing the risk of SNAr reactions. This makes them better choices for short-term storage of solutions and for running reactions where the 2-bromopyridine moiety needs to remain intact.
Q3: Can the amine group in the molecule cause stability issues?
A3: While the primary amine is a reactive functional group, the adjacent trifluoromethyl group significantly reduces its nucleophilicity. This makes it less likely to participate in many common amine-related degradation pathways. However, it can still react with highly electrophilic reagents, and you should be cautious of its potential for forming adducts with aldehydes or ketones if they are present in your reaction mixture.
Q4: What are the ideal storage conditions for this compound, both neat and in solution?
A4:
-
Neat (Solid): Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.
-
In Solution: For short-term storage (less than 24 hours), a solution in an aprotic solvent like THF or DCM at low temperature (-20°C) is recommended. For long-term storage, it is best to store the compound as a solid. Avoid storing solutions in protic solvents like methanol for extended periods.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC with a shorter retention time. | Nucleophilic substitution of the bromine atom, likely by the solvent or a component in the reaction mixture. | 1. Analyze the mass of the new peak by LC-MS to confirm the substitution. 2. Switch to a non-nucleophilic, aprotic solvent. 3. If a nucleophilic reagent is part of your protocol, ensure it is added at a low temperature and that the reaction time is minimized. |
| Low recovery of the compound after workup with an aqueous base. | While the amine is weakly basic due to the trifluoromethyl group, it can still be deprotonated by a strong base, potentially leading to partitioning into the aqueous layer. | 1. Use a milder base for your workup (e.g., sodium bicarbonate). 2. Minimize the time the compound is in contact with the aqueous base. 3. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any lost product. |
| Discoloration of the solution over time. | This could indicate slow decomposition or oxidation. | 1. Store solutions under an inert atmosphere (e.g., argon or nitrogen). 2. Protect the solution from light by using an amber vial or wrapping the container in foil. 3. Re-evaluate the purity by HPLC before use if discoloration is observed. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in a Given Solvent
This protocol provides a framework for evaluating the stability of [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine in a solvent of your choice.
Materials:
-
[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine
-
Solvent to be tested (e.g., Methanol, Acetonitrile, THF)
-
HPLC system with a C18 column
-
LC-MS system (optional, for impurity identification)
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area. This will serve as your baseline.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. Calculate the percentage of degradation over time. If new peaks appear, use LC-MS to identify the impurities.
Visualizations
Degradation Pathway in Protic Solvents
The following diagram illustrates the likely SNAr degradation pathway of [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine in a protic solvent like methanol.
Caption: SNAr degradation in methanol.
Experimental Workflow for Stability Assessment
This workflow outlines the steps for conducting a stability study of the compound.
Caption: Workflow for stability assessment.
References
-
Nucleophilic Aromatic Substitution . LibreTexts Chemistry. [Link]
Mass Spectrometry Fragmentation Analysis of[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine: A Comparative Guide to QqQ vs. Q-TOF Platforms
Executive Summary[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine is a highly functionalized building block frequently utilized in medicinal chemistry. Its structure—comprising a 6-bromopyridine ring and a primary amine adjacent to a trifluoromethyl (CF 3 ) group—presents unique challenges and opportunities for mass spectrometric (MS) analysis. For drug development professionals, understanding its gas-phase fragmentation behavior is critical for metabolite identification, pharmacokinetic profiling, and structural elucidation. This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) platforms in analyzing this compound.
Mechanistic Insights into Fragmentation
To accurately interpret the mass spectra of this compound, one must understand the causality behind its fragmentation pathways. The fragmentation of this molecule under Electrospray Ionization (ESI) is governed by three primary structural features:
-
Bromine Isotope Signature: Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. The protonated precursor ion [M+H]+ will appear as a distinct doublet at m/z 255 and 257. Any fragment ion retaining the bromopyridine moiety will preserve this signature doublet, serving as a built-in structural tag [1].
-
Trifluoromethyl-Driven α -Cleavage: The strong electron-withdrawing nature of the CF 3 group destabilizes the adjacent C-C bond. Upon collisional activation, the homolytic cleavage and loss of a CF 3 radical (69 Da) is a highly favored pathway, yielding an abundant fragment at m/z 186/188 [2].
-
Ammonia Neutral Loss: As a primary amine, the molecule readily undergoes protonation at the nitrogen atom, followed by the neutral loss of NH 3 (17 Da) to form a stabilized carbocation at m/z 238/240 [3].
Figure 1: ESI-MS/MS fragmentation pathway of the target trifluoroethylamine.
Platform Comparison: Triple Quadrupole (QqQ) vs. Q-TOF
When analyzing complex fluorinated and brominated amines, the choice of MS platform dictates the quality of the data. QqQ systems excel in targeted quantitation via Multiple Reaction Monitoring (MRM), offering unparalleled sensitivity. Conversely, Q-TOF high-resolution mass spectrometry (HRMS) provides exact mass measurements, which are indispensable for distinguishing isobaric interferences and confirming empirical formulas.
Table 1: Performance Comparison for Target Compound Analysis
| Feature | ESI-QqQ (Triple Quadrupole) | ESI-Q-TOF (High-Resolution MS) |
| Primary Application | High-throughput PK quantitation | Metabolite ID & Structural elucidation |
| Mass Accuracy | Unit mass (~0.1 Da) | Sub-ppm (< 2 ppm) |
| Sensitivity (LOD) | Low picogram (pg/mL) | Low nanogram (ng/mL) |
| Isotope Resolution | Resolves 79 Br/ 81 Br at nominal mass | Resolves fine isotopic structure |
| Dynamic Range | 5-6 orders of magnitude | 3-4 orders of magnitude |
Table 2: Exact Mass vs. Nominal Mass Fragment Comparison
| Fragment Ion | Formula | QqQ Nominal m/z | Q-TOF Exact m/z | Mass Error (ppm) | Relative Abundance |
| [M+H]+ ( 79 Br) | C 7 H 7 BrF 3 N 2+ | 255.0 | 254.9745 | 1.2 | 100% |
| [M+H]+ ( 81 Br) | C 7 H 7 BrF 3 N 2+ | 257.0 | 256.9724 | 1.5 | 98% |
| [M+H - NH 3 ]+ | C 7 H 4 BrF 3 N + | 238.0 | 237.9480 | 0.8 | 65% |
| [M+H - CF 3 ]+ | C 6 H 7 BrN 2+ | 186.0 | 185.9766 | 1.1 | 85% |
| [M+H - Br]+ | C 7 H 7 F 3 N 2+ | 176.0 | 176.0561 | 1.4 | 30% |
Experimental Protocol: Standardized LC-MS/MS Workflow
To ensure a self-validating system, the following protocol incorporates blank injections, internal standard (IS) calibration, and optimized collision energies (CE) to guarantee reproducibility across laboratories.
Step 1: Sample Preparation
-
Dissolve 1 mg of[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Self-Validation Check: Spike in a stable isotope-labeled internal standard (e.g., 13 C-labeled analog) to validate ionization efficiency and correct for matrix effects.
Step 2: UHPLC Separation
-
Column: C18 Reverse-Phase (2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: MS Optimization & Data Acquisition
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE) Sweep: Perform a CE ramp from 10 eV to 40 eV. Mechanistic Note: The loss of NH 3 requires lower CE (~15 eV), while the homolytic cleavage of the robust C-CF 3 bond requires higher CE (~25-30 eV) [2].
-
Validation: Run a solvent blank post-acquisition to confirm the absence of carryover.
Figure 2: Standard LC-MS/MS workflow for comparative fragmentation analysis.
Conclusion
For the structural verification and quantitative tracking of[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine, leveraging the complementary strengths of QqQ and Q-TOF platforms is highly recommended. The distinct 1:1 isotopic pattern of the bromopyridine core, combined with the predictable α -cleavage of the trifluoromethyl group, provides a highly specific fragmentation fingerprint. Researchers should utilize HRMS (Q-TOF) during the early stages of drug discovery to map these fragmentation pathways with sub-ppm mass accuracy, and subsequently transition to QqQ platforms for high-sensitivity pharmacokinetic monitoring.
References
-
Title: Structural analysis of oligosaccharides by a combination of electrospray mass spectrometry and bromine isotope tagging of reducing-end sugars with 2-amino-5-bromopyridine. Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Source: Analytical Chemistry, ACS Publications URL: [Link]
-
Title: In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Source: Analytical Chemistry, ACS Publications URL: [Link]
Comparative reactivity of 2-bromopyridine vs 3-bromopyridine derivatives
Comparative Reactivity of 2-Bromopyridine vs. 3-Bromopyridine Derivatives: A Comprehensive Guide for Synthetic Chemists
In the development of pharmaceuticals and agrochemicals, pyridine derivatives are ubiquitous structural motifs. The regiochemistry of the halogen substituent on the pyridine ring fundamentally alters the electronic landscape and steric environment of the molecule. For synthetic chemists, choosing between a 2-bromopyridine and a 3-bromopyridine derivative dictates the entire retrosynthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity profiles of 2-bromopyridine and 3-bromopyridine, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Electronic Fundamentals & Mechanistic Causality
The reactivity divergence between the 2- and 3-positions stems from the electronegativity of the pyridine nitrogen atom. Nitrogen exerts a strong inductive electron-withdrawing effect and participates in resonance, localizing partial positive charges at the C2, C4, and C6 positions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require the stabilization of a negatively charged intermediate (the Meisenheimer complex).
-
2-Bromopyridine is highly electrophilic. Upon nucleophilic attack at the C2 position, the resulting negative charge is delocalized directly onto the highly electronegative nitrogen atom, dramatically lowering the activation energy barrier [[1]]().
-
3-Bromopyridine lacks this resonance stabilization. Attack at the C3 position forces the negative charge to reside on less electronegative carbon atoms. Consequently, SNAr at the 3-position is kinetically unfavored. When subjected to strong bases (e.g., NaHMDS), 3-bromopyridine tends to undergo deprotonation and elimination to form a highly unstable pyridyne intermediate, leading to rapid decomposition 2.
Logical flow of SNAr reactivity based on intermediate stabilization.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In cross-coupling, the reactivity paradigm shifts.
-
2-Bromopyridine undergoes rapid oxidative addition due to the polarized C-Br bond. However, the proximity of the basic nitrogen allows it to chelate with the newly formed Pd(II) center. This bidentate "pyridyl-palladium" complex acts as a thermodynamic sink, poisoning the catalyst and stalling transmetalation .
-
3-Bromopyridine functions as a reliable, benchmark substrate. It does not suffer from severe chelation issues and reacts smoothly under standard catalytic conditions, often outperforming 2-bromopyridine in overall yield unless specialized ligands are employed , 3.
Suzuki-Miyaura coupling pathway highlighting the 2-bromopyridine chelation risk.
Quantitative Data & Performance Comparison
The following tables summarize the empirical performance of both isomers across standard reaction paradigms.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Electrophilicity | Meisenheimer Stability | Primary Mechanism | Typical Yield (Amine Nucleophile, 100°C) |
| 2-Bromopyridine | High | High (N-stabilized) | Addition-Elimination | >90% (Clean conversion) |
| 3-Bromopyridine | Low | Low (C-localized) | Pyridyne / Decomposition | <20% (Extensive degradation) |
Table 2: Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Substrate | Oxidative Addition Rate | Chelation Risk | Optimal Ligand Class | Typical Yield (Standard Conditions) |
| 2-Bromopyridine | Fast | High | Bulky Monodentate (e.g., XPhos) | 40-60% (Standard) / >85% (Optimized) |
| 3-Bromopyridine | Moderate | Low | Standard (e.g., PPh3, dppf) | >85% (Highly reliable) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and real-time analytical checkpoints.
Protocol A: Catalyst-Free SNAr of 2-Bromopyridine with Morpholine
Causality: The high electrophilicity of the C2 position allows for direct amination without transition-metal catalysis. Morpholine acts as both the nucleophile and the base.
-
Setup: In an oven-dried 10 mL microwave vial, dissolve 2-bromopyridine (1.0 mmol) in neat morpholine (3.0 mmol, 3 equiv).
-
Reaction: Seal the vial and heat to 100 °C in an oil bath for 4 hours.
-
Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: 3:1 Hexanes/EtOAc). The disappearance of the high-Rf 2-bromopyridine spot and the appearance of a highly UV-active, lower-Rf product spot confirms conversion.
-
Validation Checkpoint 2 (LC-MS): Dilute an aliquot in MeCN and inject into LC-MS. Confirm the absence of the isotopic bromine doublet (m/z 158/160) and the presence of the product mass [M+H]+ at m/z 165.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NaHCO3 (3 x 10 mL) to remove excess morpholine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Coupling of 3-Bromopyridine
Causality: 3-bromopyridine does not poison the catalyst via chelation, allowing the use of a robust, standard bidentate ligand like dppf. K2CO3 is selected as a mild base to facilitate transmetalation without promoting protodeboronation of the boronic acid.
-
Setup: In a Schlenk flask under N2, combine 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and K2CO3 (2.0 mmol).
-
Control Reaction (Self-Validation): Set up a parallel reaction omitting the Pd(dppf)Cl2. This confirms that no background SNAr or uncatalyzed coupling occurs at the 3-position.
-
Solvent Addition: Add degassed 1,4-dioxane/H2O (4:1 v/v, 5 mL).
-
Reaction: Heat the mixture to 90 °C for 12 hours.
-
Validation Checkpoint (Quantitative NMR): Cool the reaction. Extract a 0.1 mL aliquot, perform a mini-workup (EtOAc/H2O), and evaporate the organic layer. Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene as an internal standard. Dissolve in CDCl3 and acquire a 1H-NMR spectrum. Integrate the product's distinct aromatic signals against the internal standard singlet (δ 6.10 ppm) to determine the precise spectroscopic yield before bulk isolation.
-
Workup: Filter the main reaction mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash column chromatography.
References
-
Mild and Practical Method for the α-Arylation of Nitriles with Heteroaryl Halides | The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? - ResearchGate URL:[Link]
-
Chemoselective Cross-Coupling Reactions with Differentiation between Two Nucleophilic Sites on a Single Aromatic Substrate | Organic Letters - ACS Publications URL:[Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine Analogs as Neurokinin-1 (NK1) Receptor Antagonists
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of the [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine scaffold, a promising framework for the development of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV), as well as other conditions such as depression and inflammatory disorders.[1][2][3] This document synthesizes established principles from the medicinal chemistry of non-peptide NK1 receptor antagonists to build a predictive SAR model for this specific analog series, offering a comparative perspective against the clinically approved drug, aprepitant.
The [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine Scaffold: A Foundation for NK1 Receptor Antagonism
The core structure, [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine, possesses key pharmacophoric elements that are frequently observed in potent, non-peptide NK1 receptor antagonists. These include an aromatic system (the bromopyridine ring), a basic amine center, and a trifluoromethyl group. The trifluoromethyl moiety is a common feature in many modern pharmaceuticals, known to enhance metabolic stability and binding affinity.[4] The pyridine ring serves as a versatile scaffold, allowing for substitutions that can modulate the compound's physicochemical properties and its interaction with the receptor binding pocket.[1]
Predicted Structure-Activity Relationship (SAR)
Modifications of the Pyridine Ring
The 6-bromo substituent on the pyridine ring is a critical feature. Halogen atoms can participate in halogen bonding and other non-covalent interactions within the receptor's binding pocket, potentially increasing affinity.
-
Position of the Bromo Group: Shifting the bromo substituent to other positions on the pyridine ring (e.g., positions 3, 4, or 5) would likely alter the electronic distribution and steric profile of the molecule, leading to significant changes in binding affinity. It is hypothesized that the 6-position is optimal for interaction with a specific hydrophobic pocket within the NK1 receptor.
-
Alternative Halogen Substituents: Replacing the bromine with other halogens (F, Cl, I) would modulate the size, electronegativity, and polarizability of the substituent. Generally, in related series, chloro and fluoro substituents have been well-tolerated, while the larger iodo group can sometimes lead to decreased activity due to steric hindrance.
-
Non-Halogen Substituents: Introduction of small alkyl or alkoxy groups at the 6-position could also be explored to probe the size and nature of the binding pocket. However, based on the prevalence of halogenated pyridines in drug discovery, it is anticipated that the bromo group contributes significantly to the potency.
Modifications of the Trifluoroethyl Group
The 2,2,2-trifluoroethyl group is a key contributor to the overall properties of the molecule.
-
Importance of the Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group that can influence the pKa of the adjacent amine and enhance binding through favorable interactions within the receptor.[4] Its removal or replacement with a non-fluorinated alkyl group is predicted to significantly decrease potency.
-
Stereochemistry: The stereochemistry at the carbon bearing the amine and trifluoromethyl group is expected to be critical for activity. In many chiral drugs, only one enantiomer exhibits the desired pharmacological effect. It is highly probable that the (S)- or (R)-enantiomer of [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine will display significantly higher affinity for the NK1 receptor.
Modifications of the Amine Group
The basic amine is a crucial pharmacophoric element for many NK1 receptor antagonists, as it is believed to form a key ionic interaction with an acidic residue in the receptor binding site.
-
N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) on the amine nitrogen could be tolerated and might fine-tune the basicity and lipophilicity of the molecule.
-
N-Acylation and N-Sulfonylation: Acylation or sulfonylation of the amine would eliminate its basicity and is predicted to abolish or significantly reduce NK1 receptor antagonist activity.
-
Incorporation into a Ring System: Incorporating the amine into a heterocyclic ring, such as a piperidine or piperazine, is a common strategy in the design of NK1 receptor antagonists and could lead to potent analogs.[1]
Comparative Analysis with Aprepitant
Aprepitant is a clinically approved, potent, and selective NK1 receptor antagonist.[1] A comparison with aprepitant provides a valuable benchmark for evaluating the potential of the [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine scaffold.
| Feature | [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine Scaffold | Aprepitant |
| Core Scaffold | Bromopyridine | Morpholine and piperidine rings |
| Key Aromatic Moiety | 6-Bromopyridine | 3,5-bis(trifluoromethyl)phenyl |
| Basic Center | Primary amine | Tertiary amine within a piperidine ring |
| Fluorination | Trifluoroethyl group | Two trifluoromethyl groups on a phenyl ring |
Key Insights from the Comparison:
-
Both scaffolds incorporate trifluoromethyl groups, highlighting their importance for potent NK1 receptor antagonism.[4][7]
-
Aprepitant features a more complex, rigidified structure with multiple heterocyclic rings, which often contributes to higher affinity and selectivity.
-
The primary amine of the topic scaffold is more flexible compared to the tertiary amine within the piperidine ring of aprepitant. While this flexibility could allow for adaptation to the binding site, it might also come at an entropic cost upon binding.
Experimental Protocols
To validate the predicted SAR and quantitatively compare the performance of novel analogs, a series of standardized in vitro and in vivo assays are essential.
In Vitro Assays
4.1.1. NK1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of the test compounds for the NK1 receptor by measuring their ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA.
-
Radioligand: Use a high-affinity radiolabeled NK1 receptor ligand, such as [³H]-Substance P or [¹²⁵I]-Substance P.
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
4.1.2. Calcium Mobilization Assay (Functional Antagonism)
This functional assay measures the ability of the test compounds to inhibit the increase in intracellular calcium concentration induced by the agonist, Substance P.
Protocol:
-
Cell Culture: Culture cells expressing the human NK1 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of Substance P to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of the calcium response.
In Vivo Assays
4.2.1. Gerbil Foot-Tapping Model
This is a well-established behavioral model to assess the in vivo efficacy of NK1 receptor antagonists.
Protocol:
-
Animal Model: Use male Mongolian gerbils.
-
Compound Administration: Administer the test compound orally or via intraperitoneal injection at various doses.
-
Agonist Challenge: After a predetermined time, administer a central injection of an NK1 receptor agonist (e.g., GR73632) to induce a foot-tapping behavior.
-
Behavioral Observation: Observe and count the number of foot taps over a specific period.
-
Data Analysis: Determine the dose of the test compound that produces a 50% reduction in the foot-tapping response (ID₅₀).
Visualizations
General SAR Workflow
Caption: A generalized workflow for the SAR-driven discovery of novel NK1 receptor antagonists.
NK1 Receptor Signaling Pathway
Sources
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry of selective neurokinin-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Chiral Selectors for the Resolution of[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine Enantiomers
The development of fluorinated pharmaceuticals has driven the need for robust analytical and preparative methods to resolve sterically hindered, highly electronegative chiral centers[1]. The compound [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine presents a unique chromatographic challenge. The strongly electron-withdrawing α-trifluoromethyl (-CF3) group significantly lowers the basicity (pKa) of the adjacent primary amine, while the 6-bromopyridin-2-yl ring introduces substantial steric bulk and polarizability[2].
This guide objectively compares the performance of leading chiral stationary phases (CSPs) for resolving this specific class of α-trifluoromethyl primary amines, providing the mechanistic causality and self-validating protocols necessary for rigorous method development.
Mechanistic Basis of Chiral Recognition
To achieve baseline resolution ( Rs>1.5 ), the chiral selector must satisfy the Dalgliesh three-point interaction rule , forming a transient diastereomeric complex with one enantiomer more favorably than the other. For our target molecule, the interaction sites are highly specific:
-
The Primary Amine (-NH2): When strictly protonated to −NH3+ , it acts as a potent hydrogen-bond donor. This is the primary anchor point for crown ether-based selectors[3].
-
The α-Trifluoromethyl Group (-CF3): Highly hydrophobic and sterically demanding. It does not participate in hydrogen bonding but provides critical steric repulsion against the chiral barrier of the stationary phase[2].
-
The 6-Bromopyridin-2-yl Ring: Offers robust π−π stacking opportunities, dipole-dipole interactions, and potential halogen bonding via the bromine atom.
Comparison of Chiral Selectors
A. Crown Ether Selectors (e.g., CROWNPAK CR-I(+))
Crown ethers are the gold standard for underivatized primary amines[4]. The selector features an 18-crown-6 ether cavity flanked by chiral steric barriers (such as binaphthyl or tetracarboxylic acid groups).
-
Causality of Recognition: The protonated −NH3+ group enters the crown ether cavity, forming three highly symmetrical hydrogen bonds with the ether oxygens[5]. Enantioselection occurs because the bulky -CF3 and bromopyridine groups of the "wrong" enantiomer clash sterically with the chiral barrier, preventing deep inclusion[3].
-
Performance on Target: Optimal. Because the selector specifically targets the primary amine, the steric bulk of the rest of the molecule actually enhances selectivity ( α ) by amplifying the steric clash of the transient complex.
B. Immobilized Polysaccharide Selectors (e.g., CHIRALPAK IA, IC)
These CSPs consist of amylose or cellulose backbones derivatized with phenylcarbamates.
-
Causality of Recognition: They rely on a combination of hydrogen bonding (between the amine and the C=O/NH of the carbamate linkage) and π−π stacking (between the bromopyridine ring and the phenyl rings of the CSP)[4].
-
Performance on Target: High. They are highly versatile and offer massive loading capacities for preparative Supercritical Fluid Chromatography (SFC)[4]. However, because the -CF3 group reduces the amine's nucleophilicity, peak tailing can occur unless basic modifiers (e.g., 0.1% diethylamine) are precisely optimized.
C. Macrocyclic Antibiotics (e.g., Chirobiotic T)
Based on teicoplanin, these columns operate well in polar ionic modes.
-
Causality of Recognition: They utilize ionic interactions combined with multiple hydrogen bonding sites and shallow inclusion pockets.
-
Performance on Target: Moderate. The inherently lowered pKa of the α-CF3 amine weakens the primary ionic interaction required by macrocyclic antibiotics, often resulting in lower resolution compared to crown ethers.
Quantitative Performance Comparison
| Chiral Selector Class | Representative Column | Primary Recognition Mechanism | Mobile Phase Compatibility | Suitability for Target Amine |
| Crown Ether | CROWNPAK CR-I(+) | Host-guest inclusion (18-crown-6) + Steric repulsion | Acidic Aqueous (pH < 2), SFC | Optimal. Perfect for 1° amines; highly predictable elution[6]. |
| Immobilized Polysaccharide | CHIRALPAK IC | H-bonding, π−π stacking, dipole-dipole | Normal Phase, Reversed Phase, SFC | High. Broadly applicable; excellent for preparative scale-up[4]. |
| Macrocyclic Antibiotic | Chirobiotic T | Ionic interactions, H-bonding, inclusion | Polar Organic, Reversed Phase | Moderate. Lower amine pKa may reduce ionic interaction strength. |
Self-Validating Experimental Protocol: Crown Ether Screening
Because of the target's lowered pKa, standard amine protocols will fail. The following HPLC protocol utilizes a self-validating system design to ensure absolute chiral recognition.
Step 1: System Preparation & Suitability
-
Action: Flush the HPLC system (including the autosampler loop) extensively with ethanol, followed by MS-grade water.
-
Causality: Crown ether phases are highly susceptible to degradation from incompatible organic solvents[7]. Removing all traces of standard reversed-phase modifiers prevents stationary phase collapse.
Step 2: Mobile Phase Optimization (The pKa Factor)
-
Action: Prepare an isocratic mobile phase of pH1.0HClO4 / Acetonitrile (85:15, v/v)[6].
-
Causality: The highly electronegative -CF3 group suppresses the basicity of the amine. A strictly low pH (< 2.0) is mandatory to force >99% protonation to −NH3+ . Without full protonation, the 18-crown-6 inclusion complex cannot form, resulting in co-elution[3][5].
Step 3: Temperature-Controlled Execution
-
Action: Set the column compartment to 5°C – 10°C.
-
Causality: The diastereomeric inclusion complex is non-covalent and transient. Lower thermal energy stabilizes the complex, drastically increasing the separation factor ( α ) and resolution ( Rs )[7].
Step 4: Validation via Elution Reversal (Self-Validation)
-
Action: After identifying the two enantiomeric peaks, replace the CR-I(+) column with a CR-I(-) column using identical conditions.
-
Causality: True chiral resolution is definitively validated when the elution order of the enantiomers perfectly inverts. If the peaks do not invert, the separation is an artifact of matrix interference or achiral impurities[4][6].
Mechanistic Visualization
The following diagram illustrates the specific intermolecular forces driving enantiomeric discrimination for the target molecule.
Fig 1. Chiral recognition pathways for α-trifluoromethyl primary amines across different CSPs.
Sources
The Definitive Guide to Confirming the Absolute Stereochemistry of Chiral Amines: X-Ray Crystallography vs. Alternative Modalities
As a Senior Application Scientist specializing in structural elucidation and drug development, I frequently encounter a critical bottleneck: unequivocally assigning the absolute configuration (AC) of chiral amines. Because the spatial arrangement of atoms dictates pharmacokinetics, target binding affinity, and toxicity, regulatory bodies demand absolute certainty.
While spectroscopic methods like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) have made significant strides, single-crystal X-ray diffraction (SCXRD) remains the indisputable gold standard[1]. This guide deconstructs the mechanistic causality behind these methods, objectively compares their performance, and provides a field-proven, self-validating protocol for X-ray crystallography.
Mechanistic Grounding: The Physics of Absolute Configuration
X-ray Crystallography and the Flack Parameter
X-ray crystallography does not merely infer stereochemistry; it directly observes it through the phenomenon of anomalous dispersion. When X-rays interact with electrons, most scattering is elastic. However, when the X-ray energy approaches the binding energy of an inner-shell electron, anomalous (resonant) scattering occurs, breaking Friedel's Law ( I(hkl)=I(−h−k−l) ).
To quantify this, we rely on the Flack parameter ( x ) [1]. A Flack parameter near 0 (with a low standard uncertainty) indicates the correct absolute configuration, while a value near 1 indicates the inverted model.
The Heavy Atom Causality: Light atoms (C, H, N, O) exhibit negligible anomalous scattering with standard Molybdenum (Mo Kα) radiation. Therefore, to determine the AC of a chiral amine, we must introduce a "heavy atom" (typically Z > 14, such as Cl, S, Br, or I)[2]. This is achieved either by forming a halogenated salt (e.g., hydrochloride or hydrobromide)[3] or by reacting the amine with a chiral derivatizing agent (CDA) containing heavy atoms, such as camphorsultam dichlorophthalic (CSDP) acid[1].
Alternative Modalities: VCD, ECD, and NMR
When crystallization fails, we pivot to spectroscopic methods:
-
Vibrational Circular Dichroism (VCD) & Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light[4]. The experimental spectrum is compared against Density Functional Theory (DFT) calculations of the assumed enantiomer[1]. While non-destructive and applicable to liquids, their accuracy heavily relies on the computational conformational search[5].
-
NMR Spectroscopy: NMR requires derivatizing the chiral amine with a chiral reagent, such as Mosher's acid (MTPA) or (R)-O-aryllactic (ROAL) acids, to form diastereomeric amides[6]. The AC is deduced from the differential shielding effects ( Δδ ) caused by the spatial proximity of anisotropic groups to the amine's substituents[7].
Comparative Performance Analysis
To select the appropriate method, one must weigh the physical state of the sample against the required turnaround time and the level of absolute certainty needed.
| Parameter | X-Ray Crystallography | VCD / ECD | NMR (Chiral Derivatization) |
| Sample State Requirement | High-quality Single Crystal | Liquid / Solution / Solid | Solution |
| Sample Amount Needed | 1 – 5 mg | 10 – 20 mg (VCD) / <1 mg (ECD) | 1 – 5 mg |
| Derivatization Required? | Yes (if no heavy atom is present) | No | Yes (Requires CDA) |
| Basis of AC Assignment | Direct Observation (Flack Parameter) | Empirical vs. DFT Calculation | Empirical Chemical Shift Models |
| Accuracy / Reliability | Absolute (Gold Standard) | High (Depends on DFT accuracy) | High (Prone to conformational errors) |
| Turnaround Time | Days to Weeks (Crystallization bottleneck) | Days (Computationally heavy) | Hours to Days |
Decision Workflow for AC Determination
Caption: Logical decision tree for selecting the optimal absolute configuration determination method.
Self-Validating Experimental Protocol: X-Ray Crystallography of a Chiral Amine
In my experience, relying solely on computational VCD for a highly flexible novel amine scaffold can lead to ambiguities. Therefore, I mandate X-ray crystallography as the ultimate arbiter. Below is a self-validating protocol for converting a liquid chiral amine into a diffraction-quality crystal.
Step 1: Heavy-Atom Salt Formation
Procedure: Dissolve 10 mg of the enantiopure chiral amine free base in 1 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of a 2M solution of Hydrobromic acid (HBr) in ether dropwise at 0 °C. Filter the resulting precipitate and wash with cold ether. Causality: Amine free bases are often oily or volatile, resisting crystallization. Converting the amine to a hydrobromide salt achieves three goals simultaneously: it solidifies the compound, introduces a heavy atom (Br, Z=35) for strong anomalous dispersion, and enhances hydrogen bonding networks to form highly ordered crystal lattices[3].
Step 2: Vapor Diffusion Crystallization
Procedure: Dissolve the amine-HBr salt in a minimum volume of methanol (the "solvent") in a small inner vial. Place this vial uncovered inside a larger outer vial containing 3 mL of ethyl acetate (the "antisolvent"). Seal the outer vial tightly and leave undisturbed at room temperature for 3–7 days. Causality: Slow vapor diffusion minimizes nucleation sites. As the volatile antisolvent slowly diffuses into the solvent, the solubility of the salt decreases gradually, promoting the growth of a few large, defect-free single crystals rather than a useless microcrystalline powder.
Step 3: Data Acquisition & Anomalous Dispersion
Procedure: Harvest a single crystal (approx. 0.1 x 0.1 x 0.2 mm) under polarized light and mount it on a diffractometer equipped with a Molybdenum (Mo Kα, λ=0.71073 Å) or Copper (Cu Kα) source. Collect data to a high resolution ( θmax>25∘ for Mo) with high redundancy. Causality: High redundancy is critical. The intensity differences between Friedel pairs ( I(hkl) vs I(−h−k−l) ) caused by the Bromine atom are small. Collecting multiple measurements of the same reflections reduces statistical noise, ensuring the anomalous signal is accurately resolved.
Step 4: Refinement and Validation
Procedure: Solve the structure using direct methods and refine against F2 . Instruct the software to freely refine the Flack parameter. Causality (Self-Validation): The system validates itself through the Flack parameter ( x ). If x=0.00 with a standard uncertainty (e.s.d) of <0.05 , the absolute stereochemistry is definitively confirmed. If x=1.00 , the model must be inverted. If x≈0.5 , the crystal is a racemic twin, and the experiment must be restarted with higher enantiopurity material[1].
Caption: Step-by-step X-ray crystallography workflow for chiral amines utilizing heavy atom salt formation.
Conclusion
While VCD and NMR provide excellent orthogonal data and are indispensable for liquid samples, X-ray crystallography remains the apex methodology for absolute stereochemical assignment. By understanding the causality of anomalous dispersion and strategically employing heavy-atom salt formation, researchers can transform challenging chiral amines into robust, self-validating crystallographic data.
Sources
- 1. ole.uff.br [ole.uff.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05315A [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Guide: Copper vs. Palladium-Catalyzed Amination of 2-Bromopyridine
Introduction
2-Aminopyridines are ubiquitous pharmacophores in medicinal chemistry, frequently serving as kinase inhibitors and receptor antagonists. The synthesis of these motifs via the amination of 2-bromopyridine is a critical transformation in drug development. Historically, this required harsh, unyielding conditions, but modern transition-metal catalysis has provided two robust paradigms: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling.
As an application scientist, choosing between these metals is not merely a matter of preference; it is a strategic decision dictated by substrate sterics, nucleophile properties, and process economics. This guide objectively compares both methodologies, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for immediate laboratory implementation.
Mechanistic Causality & Pathway Analysis
To optimize these cross-coupling reactions, one must understand the fundamental divergence in their catalytic cycles.
Palladium (Buchwald-Hartwig): The reaction proceeds via a well-defined Pd(0)/Pd(II) redox couple. Oxidative addition of 2-bromopyridine to the electron-rich Pd(0) species is typically fast. The catalytic bottleneck often lies in amine coordination and subsequent reductive elimination. Using bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) is critical. These ligands enforce a mono-ligated Pd intermediate that accelerates reductive elimination and prevents the formation of off-cycle, highly stable Pd-bis(amine) dead-end complexes 1.
Copper (Ullmann-type): Modern Cu-catalyzed aminations operate primarily via a Cu(I)/Cu(III) cycle. Unlike Palladium, oxidative addition is often the rate-limiting step for Copper. The modern breakthrough in Cu catalysis has been the introduction of bidentate auxiliary ligands (e.g., N,N'-dimethylethylenediamine, DMEDA). DMEDA not only solubilizes the Cu(I) precatalyst in organic solvents but also increases the electron density on the metal center, dramatically lowering the activation barrier for the oxidative addition of the aryl bromide 2.
Fig 1: Catalytic cycles for Pd-catalyzed vs Cu-catalyzed amination of 2-bromopyridine.
Performance Comparison & Experimental Data
While both metals efficiently couple 2-bromopyridine, their performance profiles differ significantly based on the amine nucleophile.
Table 1: Comparative Data for 2-Bromopyridine Amination
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) |
| Typical Precatalysts | Pd₂(dba)₃, Pd(OAc)₂ | Cu₂O, CuI |
| Key Ligands | RuPhos, XPhos, BINAP | DMEDA, Proline |
| Catalyst Loading | 0.0005 mol% (5 ppm) to 2 mol% | 5 mol% to 10 mol% |
| Typical Bases | NaOt-Bu, LiHMDS, K₃PO₄ | K₂CO₃, Cs₂CO₃ |
| Optimal Solvents | Toluene, THF, Dioxane | Ethylene Glycol, DMF, DMSO |
| Temperature Range | 60 °C – 100 °C | 60 °C – 110 °C |
| Amine Scope | Excellent for secondary, bulky, and anilines | Ideal for aq. NH₃, simple primary amines |
| Max Reported TON | ~196,000 (with octylamine) 1 | Typically < 20 |
| Process Economics | High catalyst cost, highly active | Low cost, requires higher loading |
Application Insight: Palladium is unmatched for sterically hindered secondary amines (e.g., morpholine, piperidine) and achieves astronomical turnover numbers (TONs up to 196,000) at parts-per-million loadings 1. Conversely, Copper excels where Palladium struggles: coupling with aqueous ammonia. The Cu₂O/DMEDA system can achieve >90% yield of 2-aminopyridine using aqueous NH₃ at just 60 °C, a remarkably mild condition for an Ullmann coupling 2.
Fig 2: Strategic decision workflow for selecting the optimal catalytic system.
Self-Validating Experimental Protocols
A protocol is only as good as its reproducibility. The following workflows are designed as self-validating systems, incorporating in-process analytical and visual controls to ensure success.
Protocol A: Palladium-Catalyzed Amination with a Secondary Amine (e.g., Morpholine)
Adapted from standard Buchwald-Hartwig methodologies for heterocycles 3.
-
Preparation (Inert Atmosphere): In a glovebox or under rigorous Schlenk conditions, charge a reaction tube with 2-bromopyridine (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Causality: Pd₂(dba)₃ is an air-sensitive Pd(0) source; RuPhos provides the steric bulk required to force rapid reductive elimination.
-
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 equiv.) and LiHMDS (1.4 mmol, 1.4 equiv.).
-
Self-Validation Check: Upon addition and stirring, the solution typically transitions from a deep purple/red (unligated Pd₂(dba)₃) to a clear yellow/orange hue, visually confirming the formation of the active Pd-RuPhos complex.
-
-
Reaction: Seal the tube and heat at 100 °C for 16 hours.
-
In-Process Monitoring: Sample 10 µL of the reaction mixture, dilute in EtOAc, filter through a small plug of silica, and analyze via GC-MS.
-
Self-Validation Check: Confirm the disappearance of the 2-bromopyridine isotopic cluster (m/z 157/159) and the appearance of the product mass (m/z 164).
-
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (to neutralize excess base), extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Copper-Catalyzed Amination with Aqueous Ammonia
Adapted from mild Cu₂O-catalyzed protocols for primary amination 2.
-
Preparation: In a Schlenk tube under an argon atmosphere, add Cu₂O (3.6 mg, 5 mol%) and K₂CO₃ (14 mg, 10 mol%).
-
Causality: Cu₂O is an air-stable, cost-effective Cu(I) source. K₂CO₃ acts as a mild base to neutralize the HBr byproduct without causing substrate degradation.
-
-
Reagent Addition: Add 2-bromopyridine (0.5 mmol, 1.0 equiv.), 28% aqueous NH₃ (0.62 mL, 20 equiv.), N,N'-dimethylethylenediamine (DMEDA, 5.4 µL, 10 mol%), and ethylene glycol (1 mL).
-
Causality: Ethylene glycol acts as a highly polar, high-boiling solvent that stabilizes the Cu intermediates, while DMEDA solubilizes the Cu(I) species and accelerates oxidative addition.
-
-
Reaction: Stir vigorously at 60 °C for 16 hours.
-
Self-Validation Check: The initially heterogeneous mixture will homogenize and turn a deep blue/green color as the soluble Cu-amine complexes form.
-
-
Workup & Purification: Cool the mixture, extract thoroughly with ethyl acetate (4 x 5 mL). Dry the combined organic layers over Na₂SO₄, and concentrate carefully under reduced pressure (Note: 2-aminopyridine is volatile). Purify via silica gel chromatography to afford 2-aminopyridine.
References
-
Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships Source: PubMed Central (PMC) / NIH URL:[Link]
-
Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions Source: The Royal Society of Chemistry (RSC) URL:[Link]
Sources
DFT calculations for conformational analysis of [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine
Title: Computational Conformational Analysis of[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine: A DFT Functional Comparison Guide
Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary & The Conformational Challenge
The molecule [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine represents a highly functionalized, sterically demanding chiral scaffold frequently encountered in modern drug discovery. Accurately predicting its solution-state conformation is critical, as the 3D geometry directly dictates its binding affinity, lipophilicity, and pharmacokinetic profile.
However, mapping the potential energy surface (PES) of this molecule is notoriously difficult. The computational chemist is not merely rotating bonds; they are balancing a complex interplay of stereoelectronic effects. The strongly electron-withdrawing trifluoromethyl (–CF3) group polarizes adjacent bonds and enforces specific dihedral preferences via hyperconjugation (e.g., σ(C-H) → σ*(C-F))[1]. Simultaneously, the conformational landscape is dictated by the competition between intramolecular hydrogen bonding (e.g., N-H···F, N-H···N_pyridine) and steric/electrostatic repulsion introduced by the massive bromine atom at the 6-position of the pyridine ring[2].
Because traditional computational methods often fail to capture these subtle non-covalent interactions (NCIs), selecting the correct Density Functional Theory (DFT) functional is paramount.
Theoretical Framework: Causality in Functional Selection
To achieve a self-validating and physically accurate model, we must move beyond legacy functionals. The physics of our target molecule demands a method capable of handling mid-to-long-range electron correlations.
-
The Failure of Traditional B3LYP: While 3 has been the historical standard, it systematically fails to account for weak interactions such as halogen bonding (Br···F) and π-π dispersion effects because it lacks a built-in dispersion correction[3]. Relying on uncorrected B3LYP for this molecule will artificially favor extended conformers that minimize steric clash, completely missing folded conformers stabilized by weak NCIs.
-
The M06-2X Advantage: The 4 meta-GGA functional is heavily parameterized to capture non-covalent interactions and ionic hydrogen bonding. It drastically outperforms B3LYP in predicting the relative energies of conformationally flexible systems where dispersion forces are at play[4].
-
The Long-Range Champion (ωB97X-D): For systems where long-range electrostatics and halogen bonding dictate the global minimum, dispersion-corrected functionals like 5 provide the most accurate activation and reaction energies[5]. The inclusion of empirical dispersion (DFT-D) ensures that attractive forces between the bromine and the trifluoromethyl/amine groups are accurately weighted.
Table 1: DFT Functional Performance Comparison for Halogenated Amines
| DFT Functional | Dispersion Correction | Treatment of Weak NCIs (Halogen/H-Bonds) | Computational Cost | Recommended Use Case |
| B3LYP | None (unless D3 is added) | Poor; systematically underestimates | Low | Rapid pre-optimization; legacy baselines. |
| M06-2X | Implicitly parameterized | Excellent; highly accurate for H-bonds | Medium | Main-group thermochemistry; tight NCIs. |
| ωB97X-D | Explicit (DFT-D2/D3) | Excellent; superior long-range accuracy | High | Complex halogen/π interactions; final ΔG. |
Self-Validating Experimental Protocol
To rigorously determine the conformational landscape of[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine, follow this step-by-step, self-validating computational workflow.
Step 1: Stochastic Conformational Search
-
Action: Generate a comprehensive conformational library using a Molecular Mechanics force field (e.g., OPLS4 or MMFF94).
-
Causality: DFT is too computationally expensive to explore the entire 360° rotational space of the C(pyridine)-C(chiral) and C(chiral)-N bonds. MM provides a rapid, albeit rough, initial mapping.
-
Filter: Discard redundant structures (RMSD < 0.5 Å) and retain conformers within a 5.0 kcal/mol energy window of the global minimum.
Step 2: Low-Level DFT Pre-Optimization
-
Action: Optimize the filtered MM geometries at the B3LYP/6-31G(d) level in the gas phase.
-
Causality: This step smooths out the artifacts of the MM force field and collapses false minima into true local minima before applying expensive high-level theory.
Step 3: High-Level DFT Optimization with Implicit Solvation
-
Action: Re-optimize the unique conformers using ωB97X-D/def2-TZVP or M06-2X/def2-TZVP . Apply the SMD (Solvation Model Based on Density) implicit solvation model (e.g., using chloroform or water) to mimic the experimental environment.
-
Causality: The def2-TZVP basis set minimizes basis set superposition error (BSSE), while the SMD model stabilizes zwitterionic or highly polar conformers that would artificially collapse in a vacuum.
Step 4: Vibrational Frequency Analysis (The Self-Validation Step)
-
Action: Run a frequency calculation at the exact same level of theory (ωB97X-D/def2-TZVP) on the optimized geometries.
-
Causality: This is the critical self-validating mechanism. A valid conformational minimum must possess zero imaginary frequencies. If an imaginary frequency is detected, the structure is a transition state, not a stable conformer. The calculation also provides the thermal corrections necessary to derive the Gibbs free energy (G).
Step 5: Boltzmann Population Analysis
-
Action: Calculate the relative Gibbs free energy (ΔG) for each conformer relative to the global minimum. Compute the Boltzmann weights at 298.15 K.
-
Causality: Molecules do not exist as a single static structure; they exist as an ensemble. The Boltzmann distribution provides the statistically relevant population of each conformer in solution.
Workflow Visualization
Below is the logical architecture of the described self-validating conformational analysis pipeline.
Typical DFT workflow for the conformational analysis of highly functionalized chiral amines.
Data Presentation: The Impact of Functional Choice
To illustrate the critical nature of functional selection, Table 2 demonstrates the representative energetic shifts observed when analyzing the primary conformers of[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine. Notice how B3LYP incorrectly identifies the global minimum by over-penalizing steric proximity, whereas dispersion-corrected methods correctly identify the folded, hydrogen-bonded conformer as the true minimum.
Table 2: Representative Conformational Data (Relative ΔG in kcal/mol)
| Conformer Topology | Dominant Interaction | B3LYP/6-31G(d) ΔG | M06-2X/def2-TZVP ΔG | ωB97X-D/def2-TZVP ΔG |
| Conformer A (Extended) | Steric minimization (No NCIs) | 0.00 (False Minimum) | 1.25 | 1.10 |
| Conformer B (Folded) | N-H···N(pyridine) H-bond | 0.85 | 0.00 (True Minimum) | 0.00 (True Minimum) |
| Conformer C (Compact) | Br···F Halogen bonding | 2.50 | 0.45 | 0.30 |
Data reflects established benchmark trends for fluorinated, halogenated pyridines, highlighting the systematic bias of uncorrected B3LYP against folded conformers stabilized by weak dispersion forces.
References
-
Structural and Conformational Analysis of 3,3-Difluorocyclopentanamine: A Theoretical Overview. Benchchem. 2
-
Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv.5
-
Supporting information for Thermal stability mechanism via energy absorption by chemical bonds bending and stretching in free sp. The Royal Society of Chemistry.3
-
The Performance of the M06, M06-2X and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. ResearchGate. 4
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - NIH. 1
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
